N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H57ClN2O7 |
|---|---|
Molecular Weight |
713.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride |
InChI |
InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IZJBQJRLNJOCMH-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of the fluorescent probe N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye, functionalized with polyethylene glycol (PEG) linkers, is a valuable tool in various research and development areas, particularly in the fields of cell biology, pharmacology, and drug discovery.
Core Chemical and Physical Properties
This compound is a specialized fluorescent molecule designed for biocompatibility and versatility in labeling applications. The presence of hydrophilic PEG chains enhances its solubility in aqueous media, a critical factor for biological experiments, and reduces non-specific binding.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C40H57ClN2O7 | [1][2] |
| Molecular Weight | 713.35 g/mol | [2] |
| CAS Number | 2107273-12-9 | [1] |
| Appearance | Solid powder | [2] |
| Purity | Typically >97% | [1] |
| Excitation Maximum (λex) | ~649-650 nm | [1] |
| Emission Maximum (λem) | ~667-670 nm | [1] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |
| Storage Conditions | -20°C, protected from light | [1] |
Key Applications
The unique structure of this compound, combining a bright, far-red fluorophore with flexible, hydrophilic linkers, makes it suitable for a range of advanced applications:
-
Fluorescent Labeling: It can be conjugated to various biomolecules, such as proteins, peptides, and small molecules, to enable their visualization and tracking in biological systems.
-
PROTAC Development: This molecule is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3][4] Fluorescently labeling a PROTAC allows for the direct visualization of its cellular uptake, distribution, and engagement with its target protein and E3 ligase, which is crucial for understanding its mechanism of action.
-
Cellular Imaging: The Cy5 fluorophore emits in the far-red spectrum, which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in techniques like fluorescence microscopy and flow cytometry.[5]
-
In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it potentially suitable for in vivo imaging studies in animal models.
Experimental Protocols
The terminal hydroxyl group on the PEG2 chain is not directly reactive with common functional groups on biomolecules like amines or thiols. Therefore, a two-step process is generally required for conjugation: activation of the hydroxyl group followed by reaction with the molecule of interest.
Protocol 1: Activation of the Terminal Hydroxyl Group and Conjugation to a Target Molecule
This protocol provides a general method for activating the hydroxyl group to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, a common strategy for labeling proteins and other amine-containing molecules.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Target molecule with a primary amine group (e.g., protein, peptide, or small molecule)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Activation of the Dye:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DCM or DMF.
-
Add a 2-fold molar excess of TEA or DIPEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester-activated dye.
-
Once the reaction is complete, the solvent can be removed under vacuum. The activated dye should be used immediately for the best results.
-
-
Conjugation to the Target Molecule:
-
Prepare the target molecule in the reaction buffer. For proteins, ensure the buffer is free of primary amines (e.g., Tris or glycine).[2][6]
-
Dissolve the freshly prepared NHS ester-activated dye in a small amount of anhydrous DMSO or DMF.
-
Add the activated dye solution to the target molecule solution. The molar ratio of dye to target molecule may need to be optimized, but a starting point of 10:1 is common for protein labeling.
-
Incubate the reaction for 1-2 hours at room temperature on a shaker, protected from light.[6]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis against an appropriate buffer, or reverse-phase HPLC for small molecules.[6]
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
Protocol 2: Cellular Imaging of a Fluorescently Labeled Molecule by Confocal Microscopy
This protocol outlines a general procedure for visualizing the subcellular localization of a molecule labeled with this compound.
Materials:
-
Fluorescently labeled molecule of interest
-
Cultured cells plated on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Mounting medium
-
Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm for Cy5) and emission filters.
Procedure:
-
Cell Preparation and Labeling:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the fluorescently labeled molecule at a predetermined concentration in complete cell culture medium. The optimal concentration and incubation time should be determined empirically.
-
Incubate the cells for the desired period under standard culture conditions (37°C, 5% CO2).
-
-
Cell Fixation and Staining:
-
Wash the cells three times with warm PBS to remove the excess fluorescent probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst or DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope. Use a ~640 nm laser line for excitation of the Cy5 dye and collect the emission between ~660-700 nm.
-
Acquire images of the nuclear counterstain using the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst).
-
Capture multi-channel images to visualize the subcellular localization of the fluorescently labeled molecule in relation to the nucleus.
-
Mandatory Visualizations
Experimental Workflow for Labeling and Cellular Imaging
The following diagram illustrates the logical workflow for activating the this compound dye, conjugating it to a target molecule, and subsequently using the fluorescent conjugate for cellular imaging.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. organic chemistry - Hydroxyl group to free amine in polyethylene glycol using CDI? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (CAS Number: 2107273-12-9), a fluorescently-labeled polyethylene glycol (PEG)-based linker designed for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed insights into the utilization of this tool compound for targeted protein degradation. We will cover its physicochemical characteristics, general protocols for its incorporation into PROTAC molecules, and methods for evaluating the resulting constructs.
Introduction to this compound
This compound is a heterobifunctional molecule that serves as a linker in the construction of PROTACs.[1] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] This specific linker is distinguished by three key features: a PEGylated structure, a terminal hydroxyl group for conjugation, and a Cyanine 5 (Cy5) fluorophore for detection and imaging.
The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3][4] The terminal hydroxyl group provides a reactive handle for conjugation to either a ligand for a target protein of interest (POI) or a ligand for an E3 ubiquitin ligase. The integrated Cy5 dye allows for the direct visualization and quantification of the PROTAC, facilitating studies on cellular uptake, localization, and engagement with target proteins.[5][6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in PROTAC synthesis and subsequent assays. The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2107273-12-9 | [1][5][7] |
| Molecular Formula | C40H57ClN2O7 | [1][5] |
| Molecular Weight | 713.34 g/mol | [1] |
| Appearance | Solid Powder | [8] |
| Purity | ≥97% | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [5][8] |
| Excitation Maximum (λex) | ~650 nm | [5] |
| Emission Maximum (λem) | ~691 nm | [5] |
| Storage Conditions | -20°C, protected from light | [5] |
Role in PROTAC Technology: The Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the crucial bridge in this process.
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule, containing the fluorescent linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
The Cy5 fluorophore on the linker allows for the investigation of these steps, for example, by visualizing the localization of the PROTAC within the cell or by using fluorescence-based assays to study the formation of the ternary complex.
PROTAC Mechanism of Action.
Experimental Protocols
While specific protocols will vary depending on the POI and E3 ligase ligands, the following sections provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound.
PROTAC Synthesis
The synthesis of a PROTAC using this linker typically involves standard coupling chemistries. The terminal hydroxyl group of the linker can be activated or converted to other functional groups for conjugation. A common strategy is to convert the hydroxyl group to a more reactive species, such as a tosylate or mesylate, for subsequent reaction with a nucleophile on the POI or E3 ligase ligand. Alternatively, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid for reductive amination or amide bond formation, respectively.
Example Synthetic Workflow:
PROTAC Synthesis Workflow.
In Vitro Evaluation
Once the fluorescent PROTAC is synthesized and purified, a series of in vitro assays are necessary to characterize its activity.
4.2.1. Cellular Uptake and Localization
The intrinsic fluorescence of the Cy5 moiety allows for direct visualization of the PROTAC's cellular permeability and subcellular localization using fluorescence microscopy.
-
Protocol:
-
Plate cells of interest in a suitable format (e.g., glass-bottom dishes).
-
Treat the cells with the fluorescent PROTAC at various concentrations and for different durations.
-
Wash the cells to remove any unbound PROTAC.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Co-staining with organelle-specific dyes can be performed to determine subcellular localization.
-
4.2.2. Target Engagement and Ternary Complex Formation
Several biophysical and cellular assays can be employed to confirm that the PROTAC engages its target and forms a ternary complex with the E3 ligase. Fluorescence-based techniques are particularly well-suited for this purpose.
-
Fluorescence Polarization (FP): Can be used to measure the binding of the fluorescent PROTAC to the POI and E3 ligase.
-
Förster Resonance Energy Transfer (FRET): Can be designed to detect the proximity of the POI and E3 ligase upon addition of the PROTAC.
4.2.3. Target Protein Degradation
The primary functional readout for a PROTAC is the degradation of the target protein. This is most commonly assessed by Western blotting.
-
Protocol:
-
Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Western Blot Workflow.
Conclusion
This compound is a valuable tool for the development of fluorescent PROTACs. Its well-defined structure, including a flexible PEG linker, a reactive hydroxyl group, and a bright, far-red Cy5 fluorophore, provides a versatile platform for synthesizing and evaluating novel protein degraders. The ability to directly track the PROTAC within cellular systems offers significant advantages for understanding its mechanism of action and optimizing its properties for therapeutic applications. This guide provides a foundational understanding and practical framework for researchers to effectively utilize this compound in their drug discovery efforts.
References
- 1. xcessbio.com [xcessbio.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 7. eMolecules this compound | 2107273-12-9 | MFCD29079424 | Fisher Scientific [fishersci.com]
- 8. This compound | Benchchem [benchchem.com]
In-Depth Technical Guide: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye linker commonly utilized in bioconjugation, molecular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.
Core Molecular Data
This compound is a specialized chemical compound that integrates a Cy5 fluorophore with a bifunctional polyethylene glycol (PEG) linker. One terminus of the PEG linker is methoxy-capped (m-PEG4), providing hydrophilicity and reducing non-specific binding. The other terminus features a hydroxyl group (-OH) on a diethylene glycol spacer (hydroxy-PEG2), which allows for further chemical modification or conjugation to other molecules.
The quantitative properties of this molecule are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 713.34 g/mol | [1] |
| 713.4 g/mol | [2] | |
| 713.35 g/mol | [3] | |
| Molecular Formula | C40H57ClN2O7 | [1][2][3] |
| CAS Number | 2107273-12-9 | [1][2] |
| Excitation Maximum (λex) | ~650 nm | [2] |
| Emission Maximum (λem) | ~691 nm | [2] |
| Purity | ≥97% | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2][3] |
Experimental Protocols
The utility of this compound lies in its ability to be incorporated into larger molecular constructs. The terminal hydroxyl group can be activated or converted into a more reactive functional group for conjugation to proteins, antibodies, or other biomolecules. Below is a representative experimental workflow for the functionalization and subsequent conjugation of this molecule.
Workflow for Activation and Bioconjugation
Methodology Detail
-
Activation of the Terminal Hydroxyl Group:
-
Objective: To convert the relatively unreactive hydroxyl group into a functional group that can readily react with nucleophiles on a target biomolecule (e.g., primary amines on lysine residues).
-
Protocol Example (Conversion to an NHS Ester):
-
The this compound is first reacted with a carboxylating agent, such as succinic anhydride, in the presence of a base like triethylamine (TEA) to form a terminal carboxylic acid.
-
The resulting carboxylated Cy5-PEG linker is then activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).
-
The reaction is typically carried out in an anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).
-
The activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 product is purified, often by high-performance liquid chromatography (HPLC), to remove unreacted reagents.
-
-
-
Conjugation to a Target Protein:
-
Objective: To covalently attach the activated Cy5-PEG linker to a protein via a stable bond.
-
Protocol Example (Amine Labeling):
-
The target protein is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.4 to 8.5, to ensure that the target primary amines (e.g., on lysine residues) are deprotonated and thus nucleophilic.
-
The purified, NHS-activated Cy5-PEG linker is dissolved in a water-miscible solvent like DMSO and added to the protein solution.
-
The reaction mixture is incubated, often at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. The molar ratio of the dye to the protein is optimized to achieve the desired degree of labeling.
-
Following the incubation, the reaction is quenched, for instance, by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
The final Cy5-labeled protein conjugate is purified from excess, unreacted dye using techniques like size exclusion chromatography or dialysis.
-
-
Signaling Pathway and Logical Relationships
The primary role of this molecule is as a component within a larger system, often for fluorescently labeling a targeting moiety that will interact with a biological pathway. The diagram below illustrates the logical relationship in a common application, such as tracking an antibody that binds to a cell surface receptor.
References
An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, focusing on its core spectroscopic properties, experimental protocols for its use, and its applications in research and drug development. The strategic inclusion of polyethylene glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules.
Core Spectroscopic Properties
This compound is a cyanine-based fluorescent dye engineered for robust performance in aqueous environments. Its fluorescence lies in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules. The key spectral characteristics are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [1][2] |
| Emission Maximum (λem) | 667 nm | [1][2] |
| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.2 | [4] |
Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes.
Experimental Protocols
Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for the determination of its fluorescence spectra and for a common application: the labeling of proteins.
Determining Fluorescence Spectra
This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excitation mode.
-
Set the excitation wavelength to the known maximum (649 nm).
-
Scan a range of emission wavelengths, typically from 660 nm to 800 nm.
-
Record the fluorescence intensity at each emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to emission mode.
-
Set the emission wavelength to the known maximum (667 nm).
-
Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.
-
The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).
-
Protein Labeling using a Cy5-PEG-NHS Ester Derivative
The hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins. This workflow details the labeling process.
Materials:
-
Cy5-PEG-NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.
-
-
Prepare the Dye Solution:
-
Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is a 10-fold molar excess of dye.
-
Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
-
Elute with an appropriate buffer (e.g., PBS).
-
Collect fractions and identify those containing the labeled protein, typically by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.
-
Visualizations
The following diagrams illustrate the conceptual workflow for protein labeling and the general principle of fluorescence spectroscopy.
Caption: Workflow for labeling proteins with a Cy5-PEG-NHS ester.
Caption: Jablonski diagram illustrating the principle of fluorescence.
References
Technical Guide: Spectroscopic Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorbance and fluorescence characteristics of the pegylated cyanine 5 (Cy5) dye, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and quantification.
Core Spectroscopic Data
The photophysical properties of this compound are primarily dictated by the Cy5 core, a widely used fluorophore in the far-red region of the spectrum. The addition of polyethylene glycol (PEG) linkers enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous media and reduce non-specific binding.
Quantitative data for this compound and the parent Cy5 dye are summarized below. It is important to note a discrepancy in the reported values for the pegylated compound from a single supplier. Researchers should consider these variations and, if precision is critical, perform their own spectral characterization.
| Property | This compound | Standard Cy5 |
| Excitation Maximum (λmax) | 649 nm / 650 nm[1] | ~649 - 651 nm[2][3][4][5][6] |
| Emission Maximum (λem) | 667 nm / 691 nm[1] | ~666 - 671 nm[2][3][4][5] |
| Molar Extinction Coefficient (ε) | 107,000 M⁻¹cm⁻¹[1] | 250,000 M⁻¹cm⁻¹[3][4][5][6] |
| Quantum Yield (Φ) | Not specified | 0.2[3][4] |
| Recommended Laser Line | 633 nm or 647 nm[5][7] | 633 nm or 647 nm[5][7] |
| Solubility | Water, DMSO, DMF, DCM[1][8] | Soluble in DMSO and DMF[4] |
Experimental Protocol: Determining the Absorbance Spectrum
The following is a generalized protocol for measuring the absorbance spectrum of this compound. This should be adapted based on the specific instrumentation and experimental context.
1. Materials and Equipment:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate dilutions
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be accurately known.
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength range for the scan. For Cy5 and its derivatives, a range of 400 nm to 800 nm is appropriate.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same solvent used for the working solution. This will serve as the blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the blanking cuvette and fill it with the this compound working solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show the absorbance of the dye as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the absorbance spectrum of a fluorescent dye.
References
- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 2. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 4. Cyanine 5, SE | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. eurofinsgenomics.com [eurofinsgenomics.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. This compound | Benchchem [benchchem.com]
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 quantum yield
An in-depth technical guide on the quantum yield of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and related cyanine dyes for researchers, scientists, and drug development professionals.
Introduction to Cy5 and its Quantum Yield
Cyanine 5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family. Its fluorescence in the 650-700 nm range makes it a popular choice for various biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to reduced autofluorescence from biological samples in this spectral region. The specific derivative, this compound, incorporates polyethylene glycol (PEG) linkers, which can enhance solubility and reduce non-specific binding.
The quantum yield (QY) of a fluorophore is a critical parameter that defines its efficiency in converting absorbed light into emitted light. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for most fluorescence-based assays as it leads to brighter signals and improved sensitivity. The quantum yield of Cy5 and its derivatives is known to be highly sensitive to their local environment, including the polarity of the solvent and conjugation to biomolecules.
Quantitative Data on Cy5 Quantum Yield
The quantum yield of Cy5 derivatives can vary significantly depending on their chemical structure and environment. Below is a summary of reported quantum yield values for various Cy5 derivatives in different conditions.
| Compound | Solvent/Condition | Quantum Yield (Φ) |
| Sulfo-Cyanine5 | PBS | 0.2 |
| Cy5-NHS | Water | 0.27 |
| Cy5-NHS | Methanol | 0.28 |
| Cy5-NHS | Ethanol | 0.28 |
| Cy5-NHS | DMSO | 0.28 |
| Cy5 | Attached to dsDNA (5' end) | 0.31 |
| Cy5 | Attached to dsDNA (internal) | 0.16 |
Factors Influencing Cy5 Quantum Yield
Several factors can influence the fluorescence quantum yield of Cy5 dyes:
-
Solvent Polarity: The quantum yield of Cy5 is generally higher in less polar environments.
-
Molecular Rigidity: restricting the conformational flexibility of the polymethine chain in Cy5 can lead to an increase in quantum yield.
-
Conjugation to Biomolecules: The quantum yield of Cy5 can either increase or decrease upon conjugation to proteins or nucleic acids, depending on the local environment and the dye's proximity to quenching groups.
-
Proximity to Quenchers: Förster Resonance Energy Transfer (FRET) can occur if Cy5 is in close proximity to another chromophore that can accept its energy, leading to a decrease in its quantum yield.
Experimental Protocol for Quantum Yield Determination
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (e.g., this compound)
-
Standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Solvent (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare a series of dilutions of both the sample and the standard dye in the chosen solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, with the excitation wavelength set to the absorbance maximum.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be used in the quantum yield calculation.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard * (msample / mstandard) * (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizations
Experimental Workflow for Quantum Yield Measurement
Technical Guide: Solubility and Handling of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a fluorescent labeling reagent that incorporates the well-characterized Cyanine 5 (Cy5) fluorophore. The molecule is functionalized with two polyethylene glycol (PEG) chains of discrete lengths (a methoxy-terminated PEG4 and a hydroxyl-terminated PEG2). This structural modification is critical, as it leverages the inherent hydrophilicity of PEG to overcome the limited aqueous solubility of the parent Cy5 dye.[1][2]
The Cy5 core provides strong absorption and fluorescence in the far-red region of the spectrum (typically around 649 nm excitation and 667 nm emission), a range that is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] The terminal hydroxyl group offers a potential site for further chemical modification, while the entire molecule can serve as a fluorescent tracer or be incorporated into larger bioconjugates or PROTACs.[1][3]
This guide provides a detailed overview of the solubility characteristics of this compound in two common laboratory solvents, water and dimethyl sulfoxide (DMSO), and outlines a standard protocol for its quantitative determination.
Core Compound Characteristics and Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophobic cyanine core and its hydrophilic PEG chains.
-
Cyanine 5 (Cy5) Core: The core indocyanine structure is largely hydrophobic and is known to have limited solubility in aqueous solutions.[2][4] Unmodified, non-sulfonated cyanine dyes often require the use of organic co-solvents like DMSO for efficient handling and use in biological buffers.[5][6]
-
Polyethylene Glycol (PEG) Linkers: The addition of PEG chains (a process known as PEGylation) is a well-established method for increasing the aqueous solubility and biocompatibility of hydrophobic molecules.[2][7] The ether oxygens in the PEG backbone readily form hydrogen bonds with water, rendering the molecule more soluble. In this specific molecule, the presence of both a PEG4 and a PEG2 chain significantly enhances its solubility in aqueous media compared to the parent Cy5 dye.[1][8][]
Qualitative assessments from suppliers confirm that this compound is soluble in both water and DMSO.[10] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, and cyanine dyes are generally readily soluble in it.[4][11]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is not widely available in public literature or supplier documentation. This is common for specialized labeling reagents where qualitative solubility is sufficient for most applications. The table below reflects this lack of specific values. Researchers requiring precise concentrations for applications such as high-throughput screening or formulation development should determine this experimentally.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Assessment |
| Water (H₂O) | C₄₀H₅₇ClN₂O₇ | 713.34 | Data Not Available | Soluble[1][10] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 713.34 | Data Not Available | Soluble[10][11] |
Experimental Protocol: Determination of Aqueous Solubility
The following protocol describes a standard method for determining the quantitative solubility of a fluorescent dye in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
4.1 Materials
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Benchtop microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
4.2 Methodology
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh out approximately 1 mg of the compound and dissolve it in a minimal volume of DMSO (e.g., 100 µL) to create a concentrated stock solution (~10 mg/mL). Ensure the dye is fully dissolved by vortexing. This stock will be used for serial dilutions.
-
-
Serial Dilution Preparation:
-
Prepare a series of microcentrifuge tubes, each containing a fixed volume of the aqueous buffer (e.g., 900 µL).
-
Create a dilution series by adding a small volume of the DMSO stock solution to the first tube, vortexing thoroughly, and then transferring a portion of this solution to the next tube, continuing this process to generate a range of concentrations. Note: The final DMSO concentration in the buffer should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Equilibration and Observation:
-
Incubate the prepared dilutions at a controlled temperature (e.g., 25°C) for a period of 1-2 hours to allow them to reach equilibrium.
-
After incubation, centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate.
-
-
Quantification of Soluble Fraction:
-
Carefully collect the supernatant from each tube, avoiding disturbance of the pellet.
-
Measure the absorbance of the supernatant at the known maximum absorbance wavelength for Cy5 (~649 nm) using a UV-Vis spectrophotometer.
-
The concentration at which absorbance plateaus or the point just before a visible pellet is observed represents the saturation solubility. The concentration can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.
-
This general workflow is visualized in the diagram below.
Logical Workflow: Bioconjugation and Purification
A primary application for a PEGylated, fluorescent dye is its conjugation to a biomolecule, such as an antibody or protein, for use in imaging or flow cytometry. The diagram below outlines the logical workflow for such a process, assuming the dye has been activated with a reactive group (e.g., an NHS ester).
References
- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. materials.alfachemic.com [materials.alfachemic.com]
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorescent labeling reagent that combines the spectral properties of the cyanine dye Cy5 with the benefits of a polyethylene glycol (PEG) linker. This hydrophilic linker enhances solubility in aqueous media and reduces steric hindrance, making it a valuable tool in bioconjugation, drug delivery systems, and molecular imaging.[1][2] Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, supported by experimental protocols and data.
Molecular Structure and Properties
The structure of this compound incorporates a Cy5 core, responsible for its fluorescent properties, and a PEG linker. The PEG chain improves hydrophilicity and biocompatibility.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C40H57ClN2O7 | [1] |
| Molecular Weight | 713.4 g/mol | [1] |
| Excitation Max. | ~650 nm | [1][4] |
| Emission Max. | ~670 nm | [1][4] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Stability Profile
The stability of this compound is influenced by several factors, primarily related to the inherent properties of the Cy5 dye.
1. Thermal Stability
Proper temperature control is crucial for maintaining the integrity of the molecule.
| Form | Recommended Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | >1 year | [1][5] |
| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | 1 month (-20°C), 1 year (-80°C) | [6] |
| Aqueous Solution | -20°C (aliquoted) | Short-term (days to weeks) | [7] |
High temperatures can lead to the degradation of the polymethine chain of the Cy5 dye, resulting in a loss of fluorescence. While PEGylation can enhance the thermal stability of some proteins, its effect on small molecules like Cy5 is less pronounced.[8][9]
2. Photostability
Cy5 is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light sources. This process involves the irreversible photo-oxidation of the cyanine dye, leading to a loss of fluorescence.[10] PEGylation has been shown to improve the photostability of some fluorescent dyes.[3]
Factors Influencing Photostability:
-
Light Intensity: Higher intensity light sources will accelerate photobleaching.
-
Exposure Duration: Longer exposure times lead to greater fluorescence loss.
-
Oxygen Concentration: The presence of oxygen can contribute to photo-oxidation.[10]
3. pH Stability
The fluorescence of Cy5 is generally stable across a wide pH range. Studies have shown that the fluorescence intensity of Cy5 conjugates is largely insensitive to pH changes between 3 and 10.[1] However, extreme pH values should be avoided. For long-term storage of Cy5-labeled oligonucleotides, a slightly basic buffer (e.g., TE buffer, pH 8.0) is often recommended.[11]
4. Chemical Stability and Degradation Pathways
The polymethine chain of the Cy5 dye is the most chemically reactive part of the molecule and is susceptible to degradation by oxidizing and reducing agents.
-
Ozone: Cyanine dyes, particularly Cy5, are highly sensitive to ozone.[10] Exposure to even low levels of ozone in the laboratory environment can lead to rapid degradation of the dye and a significant loss of fluorescent signal.
-
Oxidizing Agents: Strong oxidizing agents can cleave the polymethine chain, leading to a loss of conjugation and, consequently, fluorescence.
-
Reducing Agents: While some reducing agents can cause a temporary loss of fluorescence by converting the dye to a non-fluorescent state, this can sometimes be reversible.[12]
Recommended Storage and Handling
To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:
Storage of Solid Compound:
-
Store the lyophilized powder at -20°C.[1]
-
Keep the vial tightly sealed and protected from light.
-
Desiccate to prevent moisture absorption.
Preparation and Storage of Stock Solutions:
-
Use anhydrous solvents such as DMSO or DMF to prepare stock solutions.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.[6]
Storage of Aqueous Solutions:
-
Prepare aqueous solutions fresh for each experiment.
-
If short-term storage is necessary, aliquot and store at -20°C, protected from light.
-
For conjugates, use a buffer appropriate for the biomolecule, preferably within a neutral to slightly basic pH range (pH 7-8).
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Minimize exposure to light during all handling steps. Use amber vials or wrap vials in foil.
-
Work in an environment with low ozone levels where possible.
Experimental Protocols for Stability Assessment
The following are general protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: Thermal Stability in Solution
-
Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., PBS, pH 7.4).
-
Aliquoting: Aliquot the solution into multiple microcentrifuge tubes to avoid repeated measurements on the same sample.
-
Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
Measurement: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature and allow it to equilibrate to room temperature. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Cy5.
-
Analysis: Plot the fluorescence intensity as a function of time for each temperature. Calculate the degradation rate and half-life.
Protocol 2: Photostability Assessment
-
Preparation: Prepare a solution of the compound in a quartz cuvette.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀).
-
Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with a specific wavelength filter) of known intensity for defined periods.
-
Intermittent Measurement: At regular intervals, briefly interrupt the light exposure to measure the fluorescence intensity (Ft).
-
Analysis: Plot the ratio of Ft/F₀ against the exposure time to determine the photobleaching rate.
Conclusion
This compound is a robust fluorescent probe when stored and handled correctly. The primary factors affecting its stability are temperature, light exposure, and the presence of strong oxidizing agents, particularly ozone. By adhering to the recommended storage conditions of -20°C for the solid form and aliquoted, protected storage for solutions, researchers can ensure the integrity and performance of this reagent. The provided experimental protocols offer a framework for validating the stability of the compound under specific experimental conditions, contributing to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Towards tunable exciton delocalization in DNA Holliday junction-templated indodicarbocyanine 5 (Cy5) dye derivative heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative degradation of food dye E133 Brilliant Blue FCF Liquid chromatography-electrospray mass spectrometry identification of the degradation pathway. | Semantic Scholar [semanticscholar.org]
- 10. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, a heterobifunctional fluorescent linker with significant applications in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides representative experimental protocols for its use, and illustrates key concepts with detailed diagrams.
Introduction to this compound
This compound is a specialized chemical tool that integrates a cyanine 5 (Cy5) fluorophore with two distinct polyethylene glycol (PEG) chains. This unique architecture makes it an invaluable component in the construction of fluorescently-labeled PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
The Cy5 core provides a strong fluorescent signal in the far-red spectrum, enabling sensitive detection and real-time tracking of the PROTAC molecule within cellular systems. The asymmetric PEGylation, featuring a methoxy-terminated PEG4 chain and a hydroxyl-terminated PEG2 chain, offers several advantages:
-
Enhanced Solubility: The hydrophilic PEG chains increase the aqueous solubility of the PROTAC molecule, which is often a challenge for these complex structures.[1][]
-
Reduced Non-Specific Binding: The PEG chains can act as a shield, minimizing non-specific interactions with other proteins and cellular components, thereby reducing background signal in imaging applications.[1]
-
Optimized Pharmacokinetics: The length and composition of the PEG linker can be fine-tuned to improve the pharmacokinetic properties of the PROTAC.[3]
-
Versatile Conjugation: The terminal hydroxyl group on the PEG2 chain provides a reactive handle for covalent attachment to a protein of interest (POI) ligand or an E3 ligase ligand.[][4]
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H57ClN2O7 | [5] |
| Molecular Weight | 713.34 g/mol | [5] |
| CAS Number | 2107273-12-9 | [5] |
| Excitation Maximum (λex) | ~649-650 nm | [] |
| Emission Maximum (λem) | ~667-691 nm | [] |
| Purity | ≥97% | [] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][] |
Core Application: Fluorescent PROTAC Development
The primary application of this compound is as a fluorescent linker in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] By incorporating this fluorescent linker, researchers can create "theranostic" PROTACs that not only induce protein degradation but also allow for the visualization and quantification of this process.[8]
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]
Caption: The mechanism of action of a fluorescent PROTAC.
Experimental Protocols
The following are representative protocols for the bioconjugation of this compound to a molecule containing a suitable functional group (e.g., a carboxylic acid on a POI ligand) and the subsequent evaluation of the resulting fluorescent PROTAC.
Representative Protocol for Conjugation
This protocol describes a general method for conjugating the hydroxyl group of the linker to a carboxylic acid on a target molecule using an esterification reaction, such as the Steglich esterification.
Materials:
-
This compound
-
Target molecule with a carboxylic acid group (e.g., POI ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-containing target molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Activation: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC or EDC (1.2 equivalents) in a small amount of anhydrous DCM or DMF.
-
Reaction: Slowly add the DCC/EDC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new fluorescent spot.
-
Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Final Purification and Characterization: For high purity, further purification can be achieved by preparative HPLC. Characterize the final fluorescent PROTAC conjugate by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Workflow for Fluorescent PROTAC Evaluation
The following workflow outlines the key steps in assessing the activity of a newly synthesized fluorescent PROTAC.
Caption: A general experimental workflow for the evaluation of a fluorescent PROTAC.
Description of Key Assays:
-
Ternary Complex Formation Assays: Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be used to confirm that the PROTAC is able to bring the POI and the E3 ligase together.[11]
-
Target Protein Degradation Assays: Western blotting is a standard method to quantify the reduction in the levels of the target protein after treating cells with the PROTAC. In-Cell Western assays can provide a higher-throughput alternative.
-
Cellular Uptake and Localization: Using confocal microscopy, the Cy5 fluorescence allows for the visualization of the PROTAC's entry into cells and its subcellular localization.
-
Real-time Degradation Kinetics: Live-cell imaging can be employed to monitor the decrease in the target protein's fluorescence (if it is also fluorescently tagged) or the change in the PROTAC's fluorescence signal over time, providing kinetic data on the degradation process.
-
Phenotypic Assays: These assays, such as cell viability or apoptosis assays, are crucial to determine the functional consequences of target protein degradation.
Conclusion
This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its unique combination of a bright, far-red fluorophore and bifunctional PEG linkers facilitates the development of sophisticated fluorescent PROTACs. These fluorescent probes not only enable the efficient degradation of target proteins but also provide the means to study the underlying biological processes in real-time and with high sensitivity. The methodologies and data presented in this guide offer a solid foundation for the successful application of this fluorescent linker in innovative drug discovery and chemical biology research.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Role of Hydrophilic PEG Spacers in Fluorescent Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. These fluorescent probes enable the visualization and quantification of biological processes with high sensitivity and specificity. However, the inherent properties of many organic fluorescent dyes, such as poor water solubility, a tendency to aggregate, and non-specific binding, can limit their effectiveness in aqueous biological environments. The introduction of hydrophilic polyethylene glycol (PEG) spacers has emerged as a powerful strategy to overcome these limitations, significantly enhancing the performance and versatility of fluorescent dyes. This in-depth technical guide explores the core principles of using hydrophilic PEG spacers in fluorescent dyes, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their application.
The incorporation of a PEG spacer can improve the hydrophilicity and solubility of fluorescent dyes in aqueous buffers.[1][2] This modification also helps to reduce non-specific binding and aggregation of dye-conjugated biomolecules.[1][3] Furthermore, the PEG spacer acts as a flexible linker, ensuring that the attached dye has minimal interference with the biological activity of the labeled molecule.[4] The length of the PEG spacer can be precisely controlled to optimize the distance between the dye and the biomolecule, which is particularly crucial for applications such as Fluorescence Resonance Energy Transfer (FRET).[4]
Core Principles and Advantages of PEGylation
PEGylation, the covalent attachment of PEG chains to molecules, imparts several beneficial properties to fluorescent dyes:
-
Enhanced Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer, and its conjugation to hydrophobic fluorescent dyes significantly increases their solubility in aqueous solutions, preventing aggregation and precipitation.[5][6]
-
Reduced Non-Specific Binding: The hydrated PEG chain forms a steric barrier that minimizes non-specific interactions between the fluorescent probe and other proteins or cellular components, leading to improved signal-to-noise ratios in imaging and assays.[2][7]
-
Improved Biocompatibility and Pharmacokinetics: PEG is non-toxic and non-immunogenic, making PEGylated probes highly biocompatible for in vivo applications.[5] PEGylation can also prolong the circulation half-life of labeled molecules by reducing renal clearance and proteolytic degradation.[8]
-
Increased Photostability and Quantum Yield: By preventing aggregation-induced quenching, PEG spacers can enhance the photostability and fluorescence quantum yield of some dyes, leading to brighter and more stable fluorescent signals.[9][10]
-
Flexible Spacer Arm: The PEG chain acts as a flexible linker that physically separates the fluorescent dye from the labeled biomolecule. This separation minimizes the risk of the dye interfering with the biological function of the target molecule.[4] The length of the PEG spacer can be tailored for specific applications, such as optimizing the donor-acceptor distance in FRET experiments.[4]
Quantitative Data on the Effects of PEG Spacers
The inclusion of a PEG spacer can significantly impact the photophysical and physicochemical properties of a fluorescent dye. The following tables summarize quantitative data on these effects for common fluorescent dyes.
Table 1: Effect of PEG Spacer on Quantum Yield of Fluorescent Dyes
| Fluorescent Dye | PEG Spacer Length | Solvent/Medium | Quantum Yield (Φ) without PEG | Quantum Yield (Φ) with PEG | Reference |
| OxN-NMe2 | - | ctDNA solution | 1 | 0.014 | [11] |
| OxN-OMe | - | ctDNA solution | 1 | 1 | [11] |
| OxN-PEG | PEG | ctDNA solution | 1 | 1 | [11] |
| EGFP | - | Aqueous Solution | - | Enhanced | [9] |
| Rhodamine B | - | Ethanol | 0.49 | - | [12][13] |
| Rhodamine B | - | Basic Ethanol | 0.65 | - | [12][13] |
| Cyanine 3 (Cy3) | - | Aqueous Solution | 0.04 | - | [14] |
| Cyanine 5 (Cy5) | - | Aqueous Solution | 0.3 | - | [14] |
Table 2: Effect of PEG Spacer on Solubility of Fluorescent Dyes
| Fluorescent Dye | PEG Spacer | Solvent | Solubility without PEG | Solubility with PEG | Reference |
| Rhodamine B | - | Water | 8-15 g/L | Increased | [6][12][13] |
| Various Dyes | PEG | Aqueous & Organic Solvents | Lower | Improved | [1] |
Table 3: Common Fluorescent Dyes and their Spectroscopic Properties
| Dye | Absorbance Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Hydroxycoumarin | 325 | 386 | - |
| Methoxycoumarin | 360 | 410 | - |
| Alexa Fluor 350 | 345 | 442 | 19,000 |
| Aminocoumarin | 350 | 445 | - |
| Cy2 | 490 | 510 | 150,000 |
| FITC | 495 | 519 | 80,000 |
| Rhodamine B | 570 | 595 | - |
Data compiled from various sources, including Abcam and other product datasheets.[6][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorescent dyes with hydrophilic PEG spacers.
Protocol 1: Synthesis of NHS-PEG-Fluorescent Dye
This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a PEGylated fluorescent dye, which can then be used to label primary amines on biomolecules.
Materials:
-
Fluorescent dye with a carboxylic acid group
-
Amine-PEG-Carboxylic acid (HOOC-PEG-NH2) of desired molecular weight
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Activation of Fluorescent Dye:
-
Dissolve the fluorescent dye with a carboxylic acid group in anhydrous DMF.
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the dye solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the dye.
-
-
Reaction with Amine-PEG-Carboxylic Acid:
-
In a separate flask, dissolve the Amine-PEG-Carboxylic acid in anhydrous DMF.
-
Slowly add the activated fluorescent dye solution to the PEG solution.
-
Add 2 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Activation of the Terminal Carboxylic Acid:
-
To the resulting Dye-PEG-COOH solution, add 1.5 equivalents of EDC and 2.0 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the terminal carboxylic acid of the PEG spacer.
-
-
Purification:
Protocol 2: Conjugation of Maleimide-PEG-Dye to a Protein Thiol Group
This protocol details the site-specific conjugation of a maleimide-activated PEGylated dye to a free thiol group (cysteine residue) on a protein.
Materials:
-
Protein with a free thiol group
-
Maleimide-PEG-Fluorescent Dye
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5, free of thiols)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent.[9][11]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the Maleimide-PEG-Dye in anhydrous DMSO or DMF.[11]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[9]
-
-
Characterization:
-
Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[9]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-PEG-fluorescent dye using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule
-
Azide-PEG-Fluorescent Dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a "premix" of the catalyst:
-
In a microcentrifuge tube, mix CuSO₄ and the ligand (THPTA or TBTA) in the reaction buffer to a final concentration of 5 mM each.
-
Add sodium ascorbate to a final concentration of 50 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Conjugation Reaction:
-
In a separate tube, dissolve the alkyne-modified biomolecule and a 1.5 to 5-fold molar excess of the Azide-PEG-Fluorescent Dye in the reaction buffer.
-
Add the catalyst premix to the biomolecule/dye solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess dye, and other reagents.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-modified biomolecule to a cyclooctyne-PEG-fluorescent dye without the need for a copper catalyst. This method is ideal for live-cell labeling and in vivo applications where copper toxicity is a concern.[20][21]
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-PEG-Fluorescent Dye (e.g., DBCO-PEG-Dye, BCN-PEG-Dye)
-
Physiological buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-modified biomolecule in the physiological buffer.
-
Dissolve the Cyclooctyne-PEG-Fluorescent Dye in DMSO or another suitable organic solvent to create a stock solution, which can then be diluted in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 2 to 10-fold molar excess of the Cyclooctyne-PEG-Fluorescent Dye to the azide-modified biomolecule.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne used.[22]
-
-
Purification:
-
Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted dye.
-
Protocol 5: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a PEGylated dye relative to a known standard.[13][16][23]
Materials:
-
PEGylated fluorescent dye solution
-
Quantum yield standard solution (a dye with a known quantum yield that absorbs at a similar wavelength to the sample)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 6: Photostability Assay
This protocol outlines a method to assess the photostability of a PEGylated fluorescent dye.[24][25][26]
Materials:
-
PEGylated fluorescent dye solution
-
Light source with a known and controlled intensity (e.g., a xenon lamp with appropriate filters)
-
Spectrofluorometer or fluorescence microscope with a camera
-
Cuvette or microscope slide
Procedure:
-
Prepare a solution of the PEGylated dye in a suitable buffer.
-
Measure the initial fluorescence intensity of the sample.
-
Expose the sample to the light source for a defined period.
-
Measure the fluorescence intensity at regular intervals during the exposure.
-
Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay rate indicates higher photostability.
-
Compare the photobleaching rate of the PEGylated dye to its non-PEGylated counterpart to determine the effect of the PEG spacer.
Protocol 7: Cell Imaging with PEGylated Fluorescent Antibodies
This protocol describes the use of a PEGylated fluorescently labeled antibody for imaging a specific target on the surface of live cells.[7][27][28]
Materials:
-
Cells expressing the target antigen
-
PEGylated fluorescently labeled antibody
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the cells in a suitable vessel for microscopy (e.g., chambered coverglass or multi-well plate) until they reach the desired confluency.
-
-
Labeling:
-
Wash the cells twice with PBS.
-
Dilute the PEGylated fluorescent antibody in cell culture medium to the desired final concentration.
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unbound antibody.
-
-
Imaging:
-
Add fresh cell culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent dye.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where hydrophilic PEG spacers in fluorescent dyes are instrumental.
Caption: General workflow for the preparation and application of a PEGylated fluorescent probe.
Caption: Workflow of a FRET imaging experiment using PEG-linked donor and acceptor probes.
Caption: Workflow for the preparation of an antibody-drug conjugate (ADC) using a PEG linker.[29]
Conclusion
Hydrophilic PEG spacers are indispensable tools for enhancing the properties of fluorescent dyes for a wide range of biological applications. By improving solubility, reducing non-specific binding, and providing a flexible linker, PEGylation enables the development of robust and reliable fluorescent probes for high-sensitivity imaging and assays. The ability to tune the length of the PEG spacer provides an additional layer of control for optimizing probe performance in specific experimental contexts. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers seeking to leverage the power of PEGylated fluorescent dyes in their work. As the field of bioconjugation and fluorescence imaging continues to evolve, the strategic use of PEG spacers will undoubtedly play a central role in the development of next-generation probes for unraveling the complexities of biological systems.
References
- 1. PEGylated and non-PEGylated TCP-1 probes for imaging of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of FRET Efficiency and Ratio of Donor to Acceptor Concentration in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced EGFP Fluorescence Emission in Presence of PEG Aqueous Solutions and PIB1000-PEG6000-PIB1000 Copolymer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of the fluorescence lifetime in dye based nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05496A [pubs.rsc.org]
- 11. Modifying the terminal phenyl group of monomethine cyanine dyes as a pathway to brighter nucleic acid probes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05400D [pubs.rsc.org]
- 12. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 14. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. people.bu.edu [people.bu.edu]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. arxiv.org [arxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. polyethylene-glycol-based-linkers-as-hydrophilicity-reservoir-for-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
- 25. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. web.ist.utl.pt [web.ist.utl.pt]
- 27. Comparison of protocols measuring diffusion and partition coefficients in the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. osti.gov [osti.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the fluorescent dye N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 to proteins. This process is essential for a variety of applications in research and drug development, including cellular imaging, in-vivo imaging, flow cytometry, and immunoassays. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the labeled protein and can reduce non-specific binding.
Introduction
This compound is a fluorescent labeling reagent featuring the far-red cyanine 5 (Cy5) dye. Cy5 is well-suited for biological applications due to its high extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal.[1][2] The PEG linker in this compound improves the hydrophilicity of the dye-protein conjugate, which can enhance solubility and stability.[3][4]
This document outlines the materials, equipment, and a step-by-step protocol for conjugating an N-hydroxysuccinimide (NHS) ester derivative of this compound to primary amines (e.g., lysine residues) on a target protein. It also provides methods for the purification and characterization of the resulting conjugate.
Key Experimental Data
The following tables summarize important quantitative data for consideration during the experimental design and execution.
Table 1: Spectroscopic Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [5] |
| Emission Maximum (λem) | ~670 nm | [5] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [3] |
Table 2: Recommended Reaction Parameters for Protein Conjugation
| Parameter | Recommended Range | Reference |
| Protein Concentration | 2 - 10 mg/mL | [6][7][8] |
| Reaction Buffer pH | 8.3 - 9.0 | [6][7] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | [2][9] |
| Reaction Time | 1 - 2 hours at Room Temperature | [5][6] |
Experimental Workflow
The overall workflow for protein conjugation with this compound NHS ester is depicted below.
Caption: Experimental workflow for protein conjugation.
Detailed Experimental Protocols
Materials and Equipment
-
Protein of Interest (POI): Purified to >90%
-
This compound NHS ester: (Assumed derivative for conjugation)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-9.0.[6][7] Avoid buffers containing primary amines like Tris or glycine.[6][8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[6][9]
-
Spectrophotometer
-
SDS-PAGE system
-
Fluorescence imager
Protein Preparation
-
The protein solution should be at a concentration of 2-10 mg/mL for optimal labeling.[6][7]
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis or using a desalting column.[6]
Dye Preparation
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[2] Vortex to ensure complete dissolution.
Conjugation Reaction
The following diagram illustrates the chemical reaction between the Cy5 NHS ester and a primary amine on the protein.
Caption: NHS ester conjugation chemistry.
-
Add the dissolved Cy5-PEG-NHS ester solution to the protein solution. The recommended molar ratio of dye to protein is between 5:1 and 20:1.[2][9] The optimal ratio may need to be determined empirically for each protein.
-
Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.[5][6]
Purification of the Labeled Protein
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[6][9]
-
Equilibrate the column with an appropriate storage buffer for your protein (e.g., PBS).
-
Apply the conjugation reaction mixture to the column.
-
Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.[10]
-
Collect the colored fractions corresponding to the labeled protein.
Characterization of the Conjugate
4.6.1. Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A₆₅₀ of the free dye). For Cy5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
Dye Concentration (M) = A₆₅₀ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration / Protein Concentration
An optimal DOL for most antibodies is typically between 2 and 10.[2][7][9]
4.6.2. SDS-PAGE Analysis
-
Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
Visualize the gel using a fluorescence imager with appropriate excitation and emission filters for Cy5. A single fluorescent band should be observed at the expected molecular weight of the protein.[6]
-
Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm the protein's integrity and position.
Applications of Cy5-Labeled Proteins
Cy5-labeled proteins prepared using this protocol can be utilized in a wide range of applications, including:
-
Fluorescence Microscopy: For visualizing the localization of proteins in fixed or live cells.[11]
-
Flow Cytometry: For identifying and quantifying cell populations.[1]
-
Western Blotting and ELISA: As detection reagents.[5]
-
In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration with minimal autofluorescence.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[6][7] |
| pH of the reaction buffer is incorrect. | Ensure the pH is between 8.3 and 9.0.[6][7] | |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer.[6] | |
| Precipitation of Protein | Over-labeling of the protein. | Reduce the dye-to-protein molar ratio or the reaction time.[2][6] |
| High Background Signal | Incomplete removal of free dye. | Repeat the purification step or use a different purification method.[6] |
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. drmr.com [drmr.com]
- 3. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 4. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 5. assaygenie.com [assaygenie.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Bright and Photostable Cyanine Dye Tags for Research Applications - NYU TOV Licensing [license.tov.med.nyu.edu]
Application Notes and Protocols for Labeling Antibodies with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of target molecules in a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a bright, far-red fluorescent dye functionalized with a hydrophilic polyethylene glycol (PEG) linker. This PEG spacer enhances the water solubility of the dye and reduces steric hindrance, which can help to maintain the antibody's binding affinity and reduce non-specific interactions. This document provides a detailed protocol for the covalent labeling of antibodies with this compound NHS ester, along with expected quantitative data and an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Quantitative Data Summary
Successful antibody conjugation requires careful control of the reaction conditions to achieve an optimal dye-to-antibody ratio (D/P ratio or degree of labeling, DOL). Over-labeling can lead to fluorescence quenching and compromised antibody function, while under-labeling results in a weak signal. The following tables summarize typical quantitative data for Cy5 antibody labeling.
| Parameter | Typical Value | Notes |
| Optimal Dye-to-Antibody Ratio (D/P) | 4 - 8 | Varies depending on the antibody and application. Lower ratios are often preferred to maintain antibody function. |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ~250,000 M⁻¹cm⁻¹ | Used for calculating the concentration of the dye. |
| Molar Extinction Coefficient of IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ | Used for calculating the concentration of the antibody. |
| Correction Factor (A₂₈₀ of Cy5) | ~0.05 | A₂₈₀ of Cy5 is approximately 5% of its Aₘₐₓ. This is used to correct for the dye's absorbance at 280 nm when determining protein concentration. |
| Table 1: Key Spectroscopic and Labeling Parameters for Cy5-Antibody Conjugation. |
| Molar Ratio of Dye:Antibody in Reaction | Expected Dye-to-Antibody Ratio (D/P) | Antibody Recovery |
| 5:1 | 2 - 4 | > 90% |
| 10:1 | 4 - 7 | > 90% |
| 20:1 | 6 - 10 | > 85% |
| Table 2: Expected Outcomes of Varying Molar Ratios in the Labeling Reaction. |
Experimental Protocols
This protocol is optimized for labeling 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios of the reactants.
Materials and Reagents
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound, NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 spin column or size-exclusion chromatography column)
-
Spectrophotometer
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer. This can be achieved by dialysis against PBS or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer. Higher concentrations generally lead to more efficient labeling.[1]
Dye Preparation
-
Warm to Room Temperature: Allow the vial of this compound, NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[1]
Antibody Labeling Workflow
Conjugation Procedure
-
pH Adjustment: For every 1 mL of antibody solution, add 100 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to raise the pH of the reaction mixture. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.[1]
-
Calculate Molar Ratio: Determine the volume of the dye solution to add to the antibody solution to achieve the desired molar ratio (e.g., 10:1 dye to antibody).
-
Reaction: Slowly add the calculated volume of the dissolved dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
Purification of the Labeled Antibody
-
Column Equilibration: Equilibrate the purification column (e.g., Sephadex G-25) with PBS.
-
Separation: Apply the reaction mixture to the column. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.[1]
-
Collection: Collect the fractions containing the labeled antibody (the first colored band to elute).
Characterization of the Conjugate
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Calculation of Degree of Labeling (D/P Ratio):
-
Antibody Concentration (M): [Antibody] = (A₂₈₀ - (A₆₅₀ × 0.05)) / 210,000
-
Dye Concentration (M): [Dye] = A₆₅₀ / 250,000
-
D/P Ratio: D/P = [Dye] / [Antibody]
-
Storage
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide, or store in 50% glycerol at -20°C.
Application Example: EGFR Signaling Pathway Analysis
Cy5-labeled antibodies are valuable tools for studying cellular signaling pathways. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) labeled with this compound can be used to visualize and quantify EGFR expression and trafficking in cancer cells.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR pathway is a hallmark of many cancers.[2][3]
References
- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 2. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine dye family, specifically Cy5. It is characterized by its far-red fluorescence, which is advantageous for flow cytometry applications due to reduced autofluorescence from biological samples in this spectral region.[1] The molecule is functionalized with two polyethylene glycol (PEG) linkers of different lengths. These hydrophilic PEG spacers increase the dye's solubility in aqueous solutions and minimize steric hindrance, facilitating its conjugation to biomolecules.[1][2] The terminal hydroxyl group provides a reactive site for further derivatization, allowing for its covalent attachment to a variety of molecules, most commonly antibodies, for targeted labeling of cellular components.[1][2]
The core of this molecule, Cy5, is a well-established fluorophore in flow cytometry, excitable by the 633 nm or 647 nm laser lines commonly found on flow cytometers.[3] Its emission in the far-red spectrum makes it an ideal candidate for multicolor flow cytometry experiments, where spectral overlap with other fluorochromes needs to be minimized.
Key Applications in Flow Cytometry
The versatility of this compound, once conjugated to a targeting moiety like an antibody, lends itself to a variety of flow cytometry applications, including:
-
Immunophenotyping: Identification and quantification of immune cell subsets in heterogeneous populations, such as peripheral blood or lymphoid tissues.[4][5][6] This is achieved by using antibodies against specific cell surface markers (e.g., CD4, CD8, CD19) conjugated with the Cy5 dye.
-
Intracellular Cytokine Staining (ICS): Detection and measurement of cytokine production within individual cells.[7][8][9] This technique is crucial for functional analysis of T-cell subsets and understanding immune responses at a single-cell level.
-
Phospho-Flow Cytometry: Analysis of intracellular signaling pathways by detecting the phosphorylation status of key signaling proteins.[10][11][12][13] This application is vital for dissecting cellular responses to stimuli and for drug discovery efforts targeting signaling cascades.
Quantitative Data
The following table summarizes the key spectral and physical properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649-650 nm | [1][2] |
| Emission Maximum (λem) | ~667-691 nm | [1] |
| Recommended Laser Line | 633 nm or 647 nm | [3] |
| Molecular Weight | 713.4 g/mol | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Experimental Protocols
Bioconjugation of this compound to an Antibody
This protocol outlines the general steps to activate the hydroxyl group of the dye and conjugate it to an antibody. The specific chemistry for activation (e.g., conversion to an NHS ester or other reactive group) will depend on the chosen crosslinking strategy.
Materials:
-
This compound
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
Activation reagents (e.g., N,N'-Disuccinimidyl carbonate, triethylamine for NHS ester formation)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
Procedure:
-
Dye Activation: Dissolve this compound in anhydrous DMF or DMSO. Add the activation reagents to convert the terminal hydroxyl group into a reactive ester (e.g., NHS ester). The reaction is typically carried out at room temperature for 1-4 hours.
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (typically 1-5 mg/mL).
-
Conjugation Reaction: Add the activated dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized for each antibody but a starting point of 10:1 to 20:1 is common. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Purification: Separate the antibody-dye conjugate from the unconjugated dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for the Cy5 dye).
Protocol for Cell Surface Staining for Immunophenotyping
This protocol describes the direct staining of cell surface markers on a single-cell suspension.
Materials:
-
Cy5-conjugated antibody
-
Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)
-
Fixable viability dye (optional)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional): Add an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of the Cy5-conjugated antibody to 100 µL of the cell suspension (containing 1 x 10^6 cells).
-
Incubation: Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Repeat Wash: Repeat the washing step once.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.
Protocol for Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines and involves cell stimulation, fixation, and permeabilization.
Materials:
-
Cy5-conjugated anti-cytokine antibody
-
Cell stimulation reagents (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based buffer)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Stimulation: Stimulate cells with appropriate reagents in culture medium for 4-6 hours. Add a protein transport inhibitor for the last 2-4 hours of stimulation to allow cytokines to accumulate within the cells.
-
Surface Staining: If desired, perform cell surface staining with other antibodies as described in the previous protocol.
-
Fixation: Wash the cells and then resuspend in Fixation Buffer. Incubate for 20 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer.
-
Intracellular Staining: Add the Cy5-conjugated anti-cytokine antibody to the permeabilized cells.
-
Incubation: Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualizations
Caption: General workflow for cell surface staining using a Cy5-conjugated antibody.
Caption: Simplified JAK-STAT signaling pathway, a common target for phospho-flow cytometry analysis.
References
- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 2. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a versatile, near-infrared (NIR) fluorescent probe designed for live-cell imaging applications. This molecule combines the superior photophysical properties of the cyanine dye Cy5 with the biocompatibility and solubility-enhancing features of a polyethylene glycol (PEG) linker. The terminal hydroxyl group offers a convenient site for conjugation to a wide array of biomolecules, enabling the targeted visualization of specific cellular components and processes. Its emission in the NIR spectrum minimizes cellular autofluorescence and enhances tissue penetration, making it an ideal candidate for both in vitro and in vivo imaging studies.[1][2]
This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging, with a focus on targeted labeling and the study of dynamic cellular events.
Physicochemical Properties and Spectral Data
A clear understanding of the probe's characteristics is essential for designing and executing successful live-cell imaging experiments. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H57ClN2O7 | [1][2] |
| Molecular Weight | 713.4 g/mol | [1][2] |
| Excitation Maximum (λex) | ~649-650 nm | [1] |
| Emission Maximum (λem) | ~667-691 nm | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
| Purity | >97% | [1] |
| Storage | -20°C, protected from light | [1] |
Key Applications in Live-Cell Imaging
The unique structure of this compound, particularly its terminal hydroxyl group, allows for its conjugation to various targeting moieties. This adaptability makes it a powerful tool for a range of applications in cell biology and drug development.
-
Targeted Labeling of Cell Surface Receptors: By conjugating the probe to antibodies, peptides, or small molecule ligands, researchers can specifically label and visualize the localization, trafficking, and dynamics of cell surface receptors in real-time.
-
Visualization of Receptor-Mediated Endocytosis: The internalization of receptor-ligand complexes can be tracked from the plasma membrane to endosomal compartments, providing insights into cellular signaling and drug delivery pathways.
-
Drug and Nanoparticle Tracking: The probe can be attached to therapeutic agents or nanocarriers to monitor their cellular uptake, subcellular localization, and biodistribution. The PEG linker can improve the pharmacokinetic properties of the labeled conjugate.
-
Quantitative Analysis of Receptor Density: In conjunction with advanced imaging techniques like Fluorescence Correlation Spectroscopy (FCS), targeted probes can be used to quantify the density of specific receptors on the surface of living cells.[3][4][5]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in live-cell imaging. Optimization may be required depending on the specific application, cell type, and instrumentation.
Protocol 1: Conjugation of this compound to a Targeting Ligand (General Workflow)
This protocol outlines the general steps for activating the hydroxyl group of the probe and conjugating it to a targeting molecule. The specific chemistry will depend on the functional groups available on the targeting ligand.
References
- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Mapping Receptor Density on Live Cells by Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping receptor density on live cells by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, a near-infrared (NIR) fluorescent probe, for in vivo imaging applications in small animal models. This document is intended to guide researchers in the effective use of this probe for non-invasive monitoring of biological processes.
Introduction to this compound
This compound is a cyanine-based fluorescent dye characterized by its emission in the near-infrared spectrum. The presence of polyethylene glycol (PEG) chains enhances its solubility in aqueous media and improves its pharmacokinetic profile by reducing non-specific binding and potentially extending circulation time.[1][2][3][4] These properties make it a valuable tool for a range of in vivo imaging studies. The terminal hydroxyl group offers a potential site for further conjugation and functionalization.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C40H57ClN2O7 | [1] |
| Molecular Weight | 713.35 g/mol | [1] |
| Excitation Maximum (λex) | ~649-650 nm | [2][5] |
| Emission Maximum (λem) | ~667-691 nm | [2][5] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |
| Storage | -20°C for long-term storage (months to years), dry and protected from light. 0-4°C for short-term storage (days to weeks). | [1] |
In Vivo Imaging Applications
The intrinsic properties of this compound make it suitable for various in vivo imaging applications in small animals, including:
-
Pharmacokinetic and Biodistribution Studies: The fluorescent nature of the probe allows for real-time tracking of its distribution and clearance from the body.
-
Vascular Imaging: Due to its high solubility and potential for prolonged circulation, it can be used to visualize blood vessels and assess vascular permeability.
-
As a Linker in Targeted Probes: The PEG and hydroxyl functionalities allow for its use as a fluorescent linker in the development of targeted imaging agents, such as in Proteolysis Targeting Chimeras (PROTACs).[6]
-
General Anatomical Reference: The probe can be used to provide a fluorescent anatomical overlay in multimodal imaging studies.
Experimental Protocols
The following protocols provide a general framework for in vivo imaging experiments using this compound in small animal models, such as mice. Optimization of specific parameters may be required depending on the animal model, instrumentation, and experimental goals.
Animal Models and Preparation
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude) are commonly used to minimize autofluorescence from fur.
-
Age and Weight: Typically, 6-8 week old mice weighing 18-20 grams are used.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: For imaging, animals must be anesthetized to prevent movement artifacts. A common method is intraperitoneal (IP) injection of a sterile solution of ketamine/xylazine or isoflurane inhalation. The choice of anesthetic should be in accordance with institutional guidelines.
Probe Preparation and Administration
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder in sterile, pyrogen-free phosphate-buffered saline (PBS) or another appropriate vehicle to the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Dosage: The optimal dosage should be determined empirically. A starting point for intravenous (IV) injection is typically in the range of 0.1 to 0.5 mg/kg body weight.
-
Administration Route: Intravenous (tail vein) injection is the most common route for systemic distribution studies. Other routes such as intraperitoneal (IP) or subcutaneous (SC) may be used depending on the experimental design. The injection volume should typically be around 100-200 µL for a mouse.
In Vivo Fluorescence Imaging
-
Imaging System: A small animal in vivo imaging system equipped with appropriate excitation and emission filters for Cy5 is required.
-
Imaging Parameters:
-
Excitation Filter: A filter centered around 640 nm.
-
Emission Filter: A filter centered around 670 nm or a long-pass filter above 660 nm.
-
Exposure Time: This will vary depending on the instrument's sensitivity and the signal intensity. Start with an auto-exposure setting and then optimize for the best signal-to-noise ratio.
-
Binning: Use a binning setting (e.g., 2x2 or 4x4) to increase sensitivity, if necessary.
-
-
Imaging Time Points: Acquire images at multiple time points post-injection to monitor the probe's biodistribution and clearance. Suggested time points include: pre-injection (for baseline), immediately post-injection, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, and 24 hr.
-
Data Acquisition: Acquire both a photographic (white light) image and a fluorescence image at each time point. The fluorescence image should be overlaid on the photographic image for anatomical reference.
Ex Vivo Organ Analysis
-
Euthanasia and Dissection: At the final time point, humanely euthanize the animal according to institutional guidelines. Immediately dissect the organs of interest (e.g., liver, kidneys, spleen, lungs, heart, tumor if applicable).
-
Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber and acquire fluorescence images as described above. This will provide a more sensitive and quantitative measure of probe accumulation in each organ.
-
Data Analysis: Quantify the fluorescence intensity in each organ using the analysis software provided with the imaging system. The data can be expressed as average radiant efficiency or total radiant efficiency per organ.
Data Presentation and Interpretation
Quantitative data from in vivo and ex vivo imaging studies should be summarized in tables for clear comparison.
Table 1: In Vivo Biodistribution of this compound in a Murine Model (Example Data)
| Organ | Average Radiant Efficiency (p/s/cm²/sr) / (µW/cm²) at 4 hours post-injection |
| Liver | ++++ |
| Kidneys | +++ |
| Spleen | ++ |
| Lungs | + |
| Tumor | (Dependent on tumor model and targeting) |
| Muscle | + |
(Note: This is example data; actual values will vary. "+" indicates relative signal intensity.)
Table 2: Pharmacokinetic Parameters of a PEGylated Cy5 dye (Illustrative)
| Parameter | Value (Example) |
| Distribution Half-life (t1/2α) | ~5-15 minutes |
| Elimination Half-life (t1/2β) | ~1-4 hours |
| Primary Clearance Route | Renal and Hepatobiliary |
(Note: These are illustrative values based on similar PEGylated dyes. Actual pharmacokinetic parameters for this compound would need to be experimentally determined.)
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo imaging experiment with this compound.
Potential Cellular Uptake and Localization
This diagram illustrates the potential mechanisms of cellular uptake and subsequent intracellular localization of a PEGylated Cy5 dye like this compound.
Diagram Legend:
-
1a & 1b: The probe approaches the cell membrane and can be internalized via endocytosis or transported by Organic Anion Transporting Polypeptides (OATPs).
-
2: Following endocytosis, the probe is encapsulated within an endosome.
-
3: If transported by OATPs, the probe directly enters the cytoplasm.
-
4a & 4b: The endosome may fuse with a lysosome for degradation or the probe may escape the endosome into the cytoplasm.
-
5: Once in the cytoplasm, the probe may localize to specific organelles, such as mitochondria, as has been observed with similar cyanine dyes.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). All animal procedures must be performed in compliance with the guidelines of the institutional animal care and use committee (IACUC).
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 3. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 6. 【this compound】this compound CAS号:2107273-12-9【结构式 性质 活性】-化源网 [chemsrc.com]
Application Notes and Protocols: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a specialized fluorescent probe designed for advanced molecular imaging in neuroscience. This molecule features a Cy5 core, a well-established cyanine dye that fluoresces in the near-infrared (NIR) spectrum, making it ideal for deep-tissue imaging with reduced autofluorescence. The asymmetric PEGylation, with a methoxy-terminated PEG4 chain and a hydroxyl-terminated PEG2 chain, enhances its solubility in aqueous media, improves biocompatibility, and facilitates penetration of the blood-brain barrier (BBB).[1][2][3] These properties make it a powerful tool for in vivo and in vitro studies of the central nervous system.
The primary application of structurally similar PEGylated Cy5 dyes in neuroscience is the targeted imaging of mitochondria.[1][2][4][5] Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative diseases.[2] This fluorescent probe allows for the real-time monitoring of mitochondrial dynamics, morphology, and distribution in living cells and whole organisms.[1][2]
Key Applications in Neuroscience
-
Mitochondrial Imaging in Live Cells: Enables the visualization and tracking of mitochondria in various cell lines, including primary neurons and glial cells.[1][2]
-
In Vivo Brain Imaging: The ability to cross the blood-brain barrier allows for non-invasive imaging of mitochondria in the brains of living animals.[1][2][4][5]
-
Neurotoxicity and Disease Modeling: Facilitates the study of mitochondrial changes in response to neurotoxic agents or in models of neurodegenerative diseases like Alzheimer's.[5]
-
Assessment of Glial Cell Response: Can be used in conjunction with immunofluorescence to assess the response of astrocytes and microglia to various stimuli.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of PEGylated Cy5 dyes in neuroscience research, based on studies with structurally similar compounds.
Table 1: In Vitro Staining Parameters
| Cell Line | Dye Concentration (µM) | Incubation Time | Counterstains | Reference |
| HEK293 | 1 | 30 min | Hoechst | [1] |
| Primary Neuronal Cells | 1 | Not specified | Hoechst | [1] |
| Various (3 cell lines) | 1 | 40 min | MitoTracker, Hoechst 33342 | [3] |
Table 2: In Vivo Imaging Parameters
| Animal Model | Administration Route | Staining Intensity Observation | Reference |
| Mouse | Intraperitoneal (i.p.) injection | Visible in hippocampus and neocortex, decreases over 24h | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Imaging in Primary Neuronal Cultures
This protocol describes the staining of mitochondria in primary neuronal cells to assess their morphology and distribution.
Materials:
-
This compound
-
Primary neuronal cell culture
-
Culture medium
-
Hoechst stain
-
Confocal laser scanning microscope
Procedure:
-
Culture primary neuronal cells on suitable dishes for 7 to 10 days.[3]
-
If applicable, expose the cells to the desired concentration of a test compound (e.g., Aβ1-42 peptide) for the specified duration (e.g., 24 hours).[1]
-
Prepare a 1 µM working solution of this compound in culture medium.
-
Add the staining solution to the cells.
-
Incubate for 30-40 minutes at 37°C in a 5% CO2 incubator.[1][3]
-
(Optional) For nuclear counterstaining, add Hoechst stain at a concentration of 1 µg/mL and incubate for an additional 10-15 minutes.[1]
-
Wash the cells gently with fresh culture medium.
-
Image the cells using a confocal laser scanning microscope with appropriate laser lines and filters for Cy5 (red fluorescence) and Hoechst (blue fluorescence).[1]
Protocol 2: In Vivo Brain Imaging in a Mouse Model
This protocol outlines the procedure for non-invasive imaging of mitochondria in the mouse brain.
Materials:
-
This compound
-
Healthy mouse model
-
Saline solution
-
In vivo imaging system
Procedure:
-
Prepare a sterile solution of this compound in saline.
-
Administer the dye solution to the mouse via intraperitoneal (i.p.) injection.[1][2]
-
Allow time for the dye to distribute and penetrate the blood-brain barrier. Fluorescence in the brain can be observed, with intensity decreasing over 24 hours.[1][2]
-
At the desired time point, anesthetize the mouse and place it in an in vivo imaging system.
-
Acquire images of the brain using the appropriate excitation and emission wavelengths for Cy5.
-
For ex vivo analysis, after the final imaging time point, perfuse the animal and collect the brain tissue.
-
Prepare brain sections for further analysis, such as co-staining with antibodies for neuronal or glial markers (e.g., NeuN, GFAP, Iba1) to identify cell types that have taken up the dye.[3][5]
Visualizations
Caption: In Vitro Mitochondrial Imaging Workflow.
Caption: In Vivo Brain Imaging Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a versatile heterobifunctional molecule featuring a bright, far-red cyanine 5 (Cy5) fluorophore, two distinct polyethylene glycol (PEG) linkers, and a terminal hydroxyl group. While prominently utilized as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3], its inherent properties make it an excellent candidate for adaptation as a tool for studying protein-protein interactions (PPIs) through various fluorescence-based assays.
The Cy5 core provides a strong fluorescent signal in a region of the spectrum where cellular autofluorescence is minimal, offering a high signal-to-noise ratio[4]. The hydrophilic PEG linkers enhance aqueous solubility and minimize non-specific binding, crucial for clear results in complex biological media[5][6]. The terminal hydroxyl group serves as a reactive handle for conjugation to proteins of interest or targeting ligands, enabling the creation of bespoke fluorescent probes[6][7].
These application notes provide an overview of how this compound can be leveraged to investigate PPIs using techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP). Detailed, generalized protocols for probe synthesis and assay execution are provided to guide researchers in their experimental design.
Key Properties of this compound
For researchers designing experiments, the photophysical and chemical properties of the probe are critical. The table below summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Chemical Formula | C40H57ClN2O7 | [1][7] |
| Molecular Weight | 713.34 g/mol | [1] |
| Excitation Maximum (λex) | ~650 nm | [7] |
| Emission Maximum (λem) | ~670 nm | [7] |
| Purity | ≥97% | [7] |
| Solubility | Water, DMSO, DMF | [6][7] |
| Storage Conditions | -20°C, protected from light | [1][7] |
Application 1: Förster Resonance Energy Transfer (FRET) Assays
FRET is a powerful technique for detecting and quantifying PPIs in real-time and in vivo[8][9]. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a close proximity (typically 1-10 nm).
To utilize this compound in a FRET assay, it can be functionalized and conjugated to one protein of interest, serving as the FRET acceptor. A suitable donor fluorophore (e.g., a green or yellow fluorescent protein, or another organic dye like Cy3) would be attached to the interacting partner. Upon interaction of the two proteins, the donor and acceptor fluorophores are brought into close proximity, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.
Conceptual Workflow for FRET-based PPI Studies
Caption: Workflow for a FRET-based protein-protein interaction assay.
Experimental Protocol: FRET Assay
This protocol provides a general framework. Optimization of buffer conditions, protein concentrations, and incubation times is essential for specific protein systems.
1. Functionalization of this compound (Example: Activation to NHS Ester)
-
Objective: To convert the terminal hydroxyl group into a reactive N-hydroxysuccinimide (NHS) ester for subsequent labeling of primary amines on the target protein.
-
Materials: this compound, disuccinimidyl carbonate (DSC), triethylamine (TEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add an excess of DSC and a catalytic amount of TEA.
-
Stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The resulting NHS-activated Cy5 probe can be used immediately or stored under anhydrous conditions at -20°C.
-
2. Protein Labeling
-
Objective: To covalently label the protein of interest with the NHS-activated Cy5 probe and the partner protein with a donor fluorophore.
-
Materials: Purified proteins (Protein A and Protein B), NHS-activated Cy5 probe, donor fluorophore NHS ester (e.g., Cy3-NHS), labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0), desalting columns.
-
Procedure:
-
Prepare a stock solution of the NHS-activated Cy5 probe in anhydrous DMSO.
-
Dialyze the protein to be labeled (Protein A) against the labeling buffer to remove any interfering primary amines (e.g., Tris or glycine)[1].
-
Adjust the protein concentration to 5-10 mg/mL[1].
-
Add the NHS-activated Cy5 probe to the protein solution at a molar ratio of 5-10:1 (probe:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light[1].
-
Repeat the labeling procedure for Protein B with the donor fluorophore.
-
Quench the reaction by adding a final concentration of 10 mM lysine or Tris buffer for 30 minutes[2].
-
Remove unconjugated dye by passing the labeled protein solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).
-
3. FRET Measurement
-
Objective: To measure the FRET efficiency upon interaction of the labeled proteins.
-
Materials: Labeled Protein A-Cy5, Labeled Protein B-Cy3, assay buffer, microplate reader with fluorescence detection capabilities.
-
Procedure:
-
Serially dilute the unlabeled "chaser" protein (e.g., unlabeled Protein B) in the assay buffer.
-
To each well of a microplate, add a fixed concentration of the donor-labeled protein (Protein B-Cy3) and the acceptor-labeled protein (Protein A-Cy5).
-
Add the varying concentrations of the unlabeled chaser protein.
-
Incubate the plate at room temperature for a predetermined time to allow the interaction to reach equilibrium.
-
Measure the fluorescence emission of the donor (e.g., at the emission maximum of Cy3) and the acceptor (at the emission maximum of Cy5) upon excitation at the donor's excitation wavelength.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Hypothetical Data Presentation: FRET Assay
The results of a FRET-based binding experiment can be summarized as follows. This data is for illustrative purposes only.
| Interacting Pair | Donor Fluorophore | Acceptor Fluorophore | Apparent Kd (nM) | Maximum FRET Efficiency (%) |
| Protein A - Protein B | Cy3 | Cy5 | 150 | 65 |
| Protein A (mutant) - Protein B | Cy3 | Cy5 | > 5000 | 5 |
| Protein C - Protein D | Cy3 | Cy5 | 25 | 80 |
Application 2: Fluorescence Polarization (FP) Assays
FP is a homogeneous technique used to study molecular interactions in solution[10][11]. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When this fluorescent molecule binds to a larger protein, its rate of tumbling slows down, resulting in an increase in the polarization of the emitted light[12].
For a PPI study, this compound can be conjugated to a small molecule or peptide known to bind one of the interacting proteins. The binding of this fluorescent probe to its target protein will result in a high FP signal. The addition of the second interacting protein can then be monitored. If the second protein binds to the first and displaces the fluorescent probe, a decrease in the FP signal will be observed. Alternatively, if the second protein forms a larger complex with the first protein and the bound probe, a further increase in the FP signal may be detected.
Conceptual Workflow for FP-based PPI Studies
Caption: Workflow for an FP-based competitive binding assay to study PPIs.
Experimental Protocol: Fluorescence Polarization Assay
This is a generalized protocol for a competitive binding FP assay. Specific concentrations and incubation times will need to be optimized.
1. Preparation of the Fluorescent Tracer
-
Objective: To create a fluorescent probe by conjugating this compound to a peptide or small molecule that binds to one of the proteins of interest (Protein A).
-
Procedure:
-
Functionalize either the this compound or the peptide/small molecule with a complementary reactive group (e.g., NHS ester and a primary amine).
-
Perform the conjugation reaction in a suitable buffer.
-
Purify the resulting fluorescent tracer using high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the tracer by mass spectrometry.
-
2. FP Binding Assay
-
Objective: To measure the change in fluorescence polarization upon disruption of the tracer-protein interaction by a binding partner.
-
Materials: Purified Protein A and Protein B, Cy5-labeled tracer, assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)[3], 384-well black microplates.
-
Procedure:
-
Determine the dissociation constant (Kd) of the tracer for Protein A by titrating increasing concentrations of Protein A against a fixed, low concentration of the tracer and measuring the FP.
-
For the competition assay, add the assay buffer, a fixed concentration of the Cy5-labeled tracer (typically at or below its Kd), and a fixed concentration of Protein A (sufficient to bind a significant fraction of the tracer, e.g., 70-80%) to the wells of a 384-well plate.
-
Add serial dilutions of Protein B to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for Cy5 (e.g., Excitation: 620-640 nm, Emission: 670-690 nm)[3][4].
-
Plot the FP values (in milli-polarization units, mP) against the logarithm of the concentration of Protein B.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Protein B required to displace 50% of the bound tracer.
-
Hypothetical Data Presentation: FP Assay
The results of an FP competition assay can be summarized as follows. This data is for illustrative purposes only.
| Interacting Pair | Fluorescent Tracer | IC50 (µM) | Calculated Ki (µM) |
| Protein A - Protein B | Cy5-Peptide X | 2.5 | 1.8 |
| Protein A - Protein C | Cy5-Peptide X | 15.2 | 11.4 |
| Protein A - Protein D | Cy5-Peptide X | > 100 | Not Determined |
Application 3: PROTAC Development and Ternary Complex Studies
The primary application of this compound is in the synthesis of fluorescently labeled PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein[1][2]. By incorporating a fluorescent tag like Cy5, researchers can visualize the localization of the PROTAC within cells, quantify its uptake, and potentially study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) using biophysical methods.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC leading to target protein degradation.
Conclusion
This compound is a valuable chemical tool with significant potential beyond its primary role as a PROTAC linker. Its favorable photophysical properties, enhanced solubility due to PEGylation, and the presence of a conjugatable hydroxyl group make it an adaptable platform for creating custom fluorescent probes. By employing established methodologies such as FRET and FP, researchers can leverage this compound to gain quantitative insights into the dynamics of protein-protein interactions, aiding in basic research and the development of novel therapeutics. The provided protocols offer a foundation for the design and execution of such studies, with the understanding that optimization for each specific biological system is paramount for success.
References
- 1. xcessbio.com [xcessbio.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 8. Probing DNA-protein interactions using single-molecule diffusivity contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a versatile fluorescently labeled polyethylene glycol (PEG) linker designed for application in targeted drug delivery systems. This molecule incorporates a Cy5 fluorophore, a hydrophilic PEG spacer, and a terminal hydroxyl group. The Cy5 moiety allows for sensitive and quantitative tracking of drug delivery vehicles in vitro and in vivo, with excitation and emission maxima around 650 nm and 670 nm, respectively, which is within the near-infrared (NIR) window suitable for deep tissue imaging. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific protein binding, a phenomenon known as the "stealth" effect, which can prolong circulation time. The terminal hydroxyl group provides a reactive site for conjugation to various drug delivery platforms, such as nanoparticles, liposomes, and polymers, after appropriate activation. These features make this compound a valuable tool for the development and evaluation of targeted drug delivery systems.
Physicochemical Properties
Quantitative data for this compound and its utility in labeling drug delivery systems are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₅₇ClN₂O₇ | [1] |
| Molecular Weight | 713.35 g/mol | [1] |
| CAS Number | 2107273-12-9 | |
| Excitation Maximum | ~650 nm | |
| Emission Maximum | ~670 nm | |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage | -20°C, protected from light |
Applications in Targeted Drug Delivery
The unique properties of this compound lend it to a variety of applications in the field of targeted drug delivery:
-
Real-time Tracking of Nanoparticles: Covalent conjugation of this fluorescent linker to nanoparticles allows for the visualization of their biodistribution, tumor accumulation, and cellular uptake.
-
Cellular Trafficking Studies: The high fluorescence quantum yield of Cy5 enables detailed investigation of the endocytic pathways and intracellular fate of drug delivery systems using techniques like confocal microscopy.
-
PROTAC Development: The PEG linker component can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to improve their solubility and pharmacokinetic properties.[2][3] The terminal hydroxyl group can be functionalized to attach to either the target protein ligand or the E3 ligase ligand.
-
In Vivo Imaging: The near-infrared fluorescence of Cy5 allows for non-invasive imaging of drug delivery systems in small animal models, providing valuable data on targeting efficiency and clearance.
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound in targeted drug delivery research.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes a two-step process for conjugating the hydroxyl-terminated PEG-Cy5 linker to nanoparticles functionalized with primary amines. The hydroxyl group is first activated to a more reactive species, such as a p-nitrophenyl carbonate, which then readily reacts with amines on the nanoparticle surface.
Materials:
-
This compound
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂, silica nanoparticles)
-
Di(p-nitrophenyl) carbonate (p-DPC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
Step 1: Activation of the Hydroxyl Group
-
Dissolve this compound and a 10-fold molar excess of p-DPC in anhydrous DCM.
-
Add a 2-fold molar excess of triethylamine to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the activated p-nitrophenyl carbonate ester of the PEG-Cy5 linker.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Dissolve the activated PEG-Cy5 linker in a small volume of anhydrous DMF.
-
Add the activated linker solution to the nanoparticle dispersion in a dropwise manner while stirring. A typical molar ratio is 10:1 of linker to nanoparticle amine groups.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring, protected from light.
-
Quench the reaction by adding an excess of an amine-containing buffer, such as Tris buffer.
-
Purify the Cy5-labeled nanoparticles by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted linker and byproducts.
-
Store the purified Cy5-labeled nanoparticles at 4°C, protected from light.
Characterization of Labeled Nanoparticles:
| Parameter | Method | Typical Results |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Minimal change in size and PDI compared to unlabeled nanoparticles.[1][4] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | A slight shift towards a more neutral or slightly negative charge upon PEGylation.[1][5] |
| Labeling Efficiency | UV-Vis Spectroscopy | Quantification of Cy5 absorbance at ~650 nm to determine the concentration of conjugated dye. |
Protocol 2: In Vitro Cellular Uptake and Trafficking Studies
This protocol outlines the use of confocal microscopy to visualize the internalization and intracellular localization of Cy5-labeled nanoparticles in cancer cells.
Materials:
-
Cy5-labeled nanoparticles
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker Green DND-26 (for lysosomal staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope with appropriate laser lines and filters for DAPI, FITC/GFP, and Cy5 channels.
Procedure:
-
Seed the cancer cells onto glass-bottom confocal dishes and allow them to adhere and grow to 50-70% confluency.
-
Prepare a working solution of Cy5-labeled nanoparticles in complete cell culture medium at the desired concentration (e.g., 10-100 µg/mL).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
For co-localization studies, add LysoTracker Green (50-75 nM) and Hoechst 33342 (1 µg/mL) to the cells during the last 30 minutes of incubation.
-
Wash the cells three times with warm PBS to remove unbound nanoparticles and dyes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add fresh PBS to the dishes for imaging.
-
Image the cells using a confocal microscope. Acquire images in the DAPI channel (blue, nucleus), FITC/GFP channel (green, lysosomes), and Cy5 channel (red, nanoparticles).
-
Analyze the images for nanoparticle internalization and co-localization with lysosomes using image analysis software.
Workflow for Cellular Uptake and Trafficking Analysis:
Protocol 3: In Vivo Biodistribution Studies
This protocol describes the use of an in vivo imaging system (IVIS) to monitor the biodistribution of Cy5-labeled nanoparticles in a tumor-bearing mouse model.
Materials:
-
Cy5-labeled nanoparticles
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Sterile PBS
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Suspend the Cy5-labeled nanoparticles in sterile PBS at the desired concentration for injection.
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Acquire a pre-injection whole-body fluorescence image to determine background levels.
-
Inject the nanoparticle suspension intravenously (e.g., via the tail vein). A typical dose is 1-5 mg/kg.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images.
-
After the final imaging time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Arrange the excised organs in a petri dish and acquire an ex vivo fluorescence image.
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor and each organ.[6][7][8][9] The data is typically expressed as average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).
Workflow for In Vivo Biodistribution Study:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis and Application of Fluorescent PROTACs with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
To better understand and optimize PROTACs, it is crucial to monitor their behavior within the cell. Fluorescent labeling provides a powerful tool for real-time visualization and quantification of key events in the PROTAC mechanism of action, including cellular uptake, target engagement, and ternary complex formation.[3]
This document provides detailed protocols for the synthesis of a fluorescent PROTAC using the near-infrared dye N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 . The Cy5 fluorophore is ideal for cellular imaging due to its emission in the far-red spectrum, which minimizes background autofluorescence from cellular components. The integrated polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the final PROTAC conjugate. We further provide protocols for characterizing the synthesized fluorescent PROTAC, including assays to determine binding affinity and cellular protein degradation.
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic and Experimental Workflow
The overall workflow for creating and evaluating a fluorescent PROTAC is outlined below.
Caption: Workflow for fluorescent PROTAC synthesis and characterization.
Structure of the Final Conjugate
The final fluorescent PROTAC is a multi-component molecule with distinct functional domains.
Caption: Logical structure of the final fluorescent PROTAC conjugate.
Materials and Reagents
Fluorescent Dye Properties
| Parameter | Value |
| Compound Name | This compound |
| Molecular Weight | ~713.34 g/mol |
| Excitation Max (λex) | ~650 nm |
| Emission Max (λem) | ~691 nm |
| Appearance | Blue solid |
| Solubility | DMSO, DMF, Water |
Note: Exact properties may vary by supplier. Always refer to the Certificate of Analysis.
Key Reagents
-
PROTAC with a terminal carboxylic acid linker
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-Phase HPLC system
-
Mass Spectrometer
-
Recombinant target protein and E3 ligase complex
-
Cell lines expressing the target protein
-
Primary antibody against the target protein
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Microplate reader with fluorescence polarization capabilities
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Experimental Protocols
Protocol 1: Synthesis of Fluorescent PROTAC via Esterification
This protocol describes the conjugation of a PROTAC bearing a terminal carboxylic acid to the hydroxyl group of the this compound dye.
1. Reagent Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon).
- Use anhydrous DMF as the reaction solvent.
- Prepare stock solutions of all reagents if necessary.
2. Reaction Setup:
- In a dry round-bottom flask, dissolve the PROTAC-linker-COOH (1.0 eq) in anhydrous DMF.
- Add this compound (1.2 eq) to the solution and stir to dissolve.
- Add DMAP (0.2 eq) to the reaction mixture.
- In a separate vial, dissolve DCC (1.5 eq) or EDC (1.5 eq) in a small amount of anhydrous DMF.
3. Reaction Execution:
- Cool the flask containing the PROTAC and dye to 0 °C in an ice bath.
- Add the solution of DCC or EDC dropwise to the reaction mixture over 5-10 minutes.
- Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours) under an inert atmosphere, protected from light.
4. Reaction Monitoring & Work-up:
- Monitor the reaction progress using LC-MS to check for the formation of the desired product mass and consumption of starting materials.
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
- Dilute the filtrate with ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product using reversed-phase preparative HPLC.
- Use a gradient of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.
- Collect fractions corresponding to the fluorescent product peak.
- Confirm the identity and purity of the final product by LC-MS and NMR. Lyophilize the pure fractions to obtain the final product as a blue solid.
Protocol 2: Binding Affinity Assessment by Fluorescence Polarization (FP)
This protocol describes a competitive FP assay to measure the binding of the fluorescent PROTAC to its target protein.[4][5][6]
1. Assay Preparation:
- Prepare an assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
- Perform serial dilutions of the unlabeled PROTAC (or other competitor) in the assay buffer in a 384-well, non-binding, black plate.
- Prepare a solution containing the fluorescent PROTAC at a constant concentration (typically at or below its Kd) and the recombinant target protein (at a concentration sufficient to yield a stable FP window, e.g., >150 mP).
2. Assay Execution:
- Add the fluorescent PROTAC and protein solution to each well of the plate containing the serially diluted competitor.
- Include controls:
- Free Probe: Fluorescent PROTAC only (for minimum polarization).
- Bound Probe: Fluorescent PROTAC + target protein (for maximum polarization).
- Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
- Measure the fluorescence polarization (in mP units) using a microplate reader equipped with appropriate excitation and emission filters for Cy5.[6]
- Plot the mP values against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ can be converted to a Ki (binding affinity) value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
Protocol 3: Cellular Protein Degradation Assessment by In-Cell Western (ICW)
The In-Cell Western is a quantitative, plate-based immunofluorescence assay ideal for generating dose-response curves for PROTAC-mediated degradation.[7][8]
1. Cell Plating and Treatment:
- Seed an adherent cell line in a 96-well black-walled imaging plate and allow cells to attach overnight.
- Prepare serial dilutions of the fluorescent PROTAC in cell culture medium.
- Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Fixation and Permeabilization:
- Remove the treatment medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[9]
- Wash the wells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
3. Immunostaining:
- Wash the wells three times with PBS containing 0.1% Tween-20.
- Block the cells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.[9]
- Incubate the cells with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C.
- Wash the wells five times with PBS-T (PBS + 0.1% Tween-20).
- Incubate with an appropriate near-infrared fluorescent dye-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-rabbit) and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.
4. Imaging and Analysis:
- Wash the wells five times with PBS-T.
- Scan the plate using a two-channel infrared imager. The 700 nm channel signal (CellTag) is used for normalization of cell number, and the 800 nm channel signal represents the target protein level.
- Quantify the integrated intensity for each channel. Normalize the target protein signal (800 nm) to the cell stain signal (700 nm) for each well.
- Plot the normalized signal against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
Representative Data Summary
The following table provides an example of how to summarize the quantitative data obtained from the characterization of a newly synthesized fluorescent PROTAC.
| Parameter | Compound ID: FP-001 | Control (Non-fluorescent) |
| Target Binding IC₅₀ (FP) | 55 nM | 40 nM |
| E3 Ligase Binding IC₅₀ (FP) | 120 nM | 105 nM |
| Cellular Degradation DC₅₀ (ICW) | 95 nM | 75 nM |
| Maximum Degradation Dₘₐₓ (ICW) | 92% | 95% |
| Notes | The fluorescent tag causes a minimal shift in binding and degradation potency. | Baseline activity of the parent PROTAC molecule. |
Data shown are for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and characterization of fluorescent PROTACs using this compound. The resulting fluorescent probes are invaluable tools for elucidating the mechanism of action, assessing cellular permeability, and optimizing the design of next-generation protein degraders. These methods, from chemical synthesis to quantitative cellular analysis, empower researchers to accelerate the development of novel PROTAC-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Binding of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Conjugates
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize non-specific binding of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with Cy5 conjugates?
A1: Non-specific binding refers to the attachment of a fluorescent conjugate to surfaces or molecules other than its intended target. This can lead to high background fluorescence, which obscures the specific signal and reduces the signal-to-noise ratio, making data interpretation difficult.[1][2] Cy5, a commonly used far-red fluorophore, is inherently hydrophobic, which can cause it to interact non-specifically with hydrophobic surfaces of cells, tissues, and experimental vessels.[3][4][5][6]
Q2: How does PEGylation with m-PEG4 and hydroxy-PEG2 affect the non-specific binding of Cy5?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer often conjugated to molecules to increase their solubility and reduce non-specific interactions.[7] This process, known as PEGylation, creates a "stealth" layer that can mask the hydrophobic Cy5 core, thereby decreasing non-specific binding to surfaces.[7][8] The short m-PEG4 and hydroxy-PEG2 chains in your conjugate are intended to provide this benefit. However, the effectiveness of PEGylation can be influenced by factors such as the length and density of the PEG chains and the overall surface chemistry of the conjugate.[9][10]
Q3: Can the PEG chains themselves cause any binding issues?
A3: While generally used to reduce non-specific binding, there have been reports of immune responses to PEG (anti-PEG antibodies), which could potentially lead to off-target effects in in vivo studies.[8] However, for in vitro applications, this is less of a concern. The primary benefit of the short PEG chains in your conjugate is to increase hydrophilicity and reduce hydrophobic-driven non-specific binding.
Troubleshooting Guide
High background or suspected non-specific binding can arise from multiple factors. Follow this guide to systematically troubleshoot your experiment.
Problem: High background fluorescence across the entire sample.
This is often due to an excess of unbound conjugate or sub-optimal experimental conditions.
| Possible Cause | Recommended Solution |
| Excessive conjugate concentration | Titrate the conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[1][11] |
| Inadequate washing | Increase the number and/or duration of wash steps after incubation with the conjugate to remove unbound molecules.[12][13] |
| Sub-optimal blocking | Ensure a proper blocking step is included before adding the conjugate. The choice of blocking agent is critical. |
| Autofluorescence | Image a control sample (without the Cy5 conjugate) to assess the level of natural fluorescence from the cells or tissue.[14][15] |
Problem: Punctate or speckled background.
This may indicate aggregation of the conjugate or binding to specific cellular components non-specifically.
| Possible Cause | Recommended Solution |
| Conjugate aggregation | Centrifuge the conjugate solution at high speed before use to pellet any aggregates. |
| Non-specific binding to cellular structures | Optimize the blocking and washing protocols. Consider using a different blocking agent. |
| Binding to Fc receptors (in antibody-based applications) | If your conjugate is an antibody, use a blocking serum from the same species as your secondary antibody or use F(ab')2 fragments.[16][17][18][19] |
Experimental Protocols
Protocol 1: General Blocking and Staining for Cultured Cells
This protocol provides a starting point for reducing non-specific binding in immunofluorescence applications with cultured cells.
-
Cell Preparation: Grow cells on glass coverslips or imaging-compatible plates.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with a blocking buffer for at least 1 hour at room temperature. Common blocking buffers include:
-
Primary Antibody Incubation (if applicable): Dilute the primary antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[13]
-
Cy5 Conjugate Incubation: Dilute the this compound conjugate in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and proceed with imaging.
Protocol 2: In Vivo Imaging Considerations
For in vivo applications, careful planning is crucial to minimize non-specific accumulation of the conjugate.
-
Probe Optimization: Before in vivo experiments, validate the optimal dose and imaging time window to maximize target accumulation and minimize background signal.[21]
-
Animal Model: Be thoroughly familiar with the biology of your animal model, including the expression levels and accessibility of your target.[21]
-
Controls: Include appropriate controls, such as imaging of healthy animals and animals injected with a non-targeted Cy5 conjugate, to assess non-specific uptake.[21]
-
Biodistribution Studies: Perform ex vivo analysis of organs to quantify the specific and non-specific accumulation of the probe.[21]
Visualization of Key Processes
Mechanism of Non-Specific Binding
Caption: Primary drivers of non-specific binding of fluorescent conjugates.
Role of PEGylation and Blocking Agents
Caption: How PEGylation and blocking agents work to reduce non-specific binding.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background fluorescence.
By following these guidelines and protocols, you can effectively minimize non-specific binding and improve the quality and reliability of your experimental data. For further assistance, please contact our technical support team.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 4. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20210046188A1 - Surfaces having reduced non-specific binding and antigenicity - Google Patents [patents.google.com]
- 9. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotium.com [biotium.com]
- 12. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 20. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Seven steps to designing an effective in vivo fluorescence imaging study. | Revvity [revvity.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments utilizing N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a fluorescent probe belonging to the cyanine dye family, specifically Cy5. It is modified with a hydrophilic polyethylene glycol (PEG) linker. The key features of this molecule include:
-
Near-Infrared (NIR) Emission: Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm, placing it in the near-infrared spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a potentially higher signal-to-noise ratio.[1]
-
PEGylation: The PEG linker (m-PEG4 and hydroxy-PEG2) increases the hydrophilicity of the dye. This enhanced water solubility can help to reduce non-specific binding and aggregation, which are common sources of background noise in fluorescence experiments.[2][3]
-
Hydroxy Group: The terminal hydroxyl group allows for further chemical modification or conjugation to other molecules of interest.
Q2: What are the common applications for this compound?
This probe is well-suited for a variety of fluorescence-based applications, including:
-
Immunofluorescence (IF) Microscopy: For the detection of specific proteins or cellular structures.
-
Flow Cytometry: For the identification and quantification of cell populations.
-
In Vivo Imaging: The NIR properties of Cy5 allow for deeper tissue penetration, making it suitable for animal imaging studies.[1][4]
-
Fluorescence Polarization Assays: To study molecular interactions.[5][6]
Q3: How does PEGylation affect the performance of Cy5?
PEGylation can have several effects on the performance of Cy5:
-
Reduced Non-Specific Binding: The hydrophilic PEG chains can reduce the non-specific adsorption of the probe to surfaces and other proteins, which is a significant contributor to background noise.[2]
-
Increased Solubility: The PEG linker enhances the solubility of the hydrophobic Cy5 dye in aqueous buffers, preventing aggregation that can lead to signal quenching and artifacts.
-
Potential for Altered Fluorescence: In some contexts, PEGylation can influence the fluorescence intensity of the conjugated dye. The local environment created by the PEG chains may slightly alter the quantum yield of the fluorophore.[2][7]
Troubleshooting Guides
High Background Signal
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio. The following troubleshooting guide will help you diagnose and resolve common causes of high background.
Problem: The fluorescence intensity in areas where the target is absent is excessively high.
Figure 1. Troubleshooting workflow for high background signal.
| Potential Cause | Recommended Solution |
| Autofluorescence | Image an unstained sample under the same conditions. If autofluorescence is high, consider using spectral unmixing if your imaging software supports it. Sometimes, autofluorescence can be reduced by pre-treating the sample with sodium borohydride.[8] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours). Try different blocking agents such as Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercially available blocking buffers.[9][10][11] |
| Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[12] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 (0.05%) to your wash buffer can help remove non-specifically bound antibodies.[13] |
| Secondary Antibody Non-Specificity | Run a control sample with only the secondary antibody to check for non-specific binding. If signal is present, consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample. |
Weak or No Signal
A weak or absent signal can be just as problematic as high background. This can result from a variety of issues throughout the experimental workflow.
Problem: The fluorescence intensity of the target is very low or indistinguishable from the background.
Figure 2. Troubleshooting workflow for weak or no signal.
| Potential Cause | Recommended Solution |
| Improper Fluorophore Storage | This compound should be stored protected from light to prevent photobleaching. Ensure it is stored at the recommended temperature (typically -20°C for long-term storage).[1] |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on the microscope are appropriate for Cy5 (Excitation ~650 nm, Emission ~670 nm). Ensure the exposure time is adequate to capture the signal. |
| Suboptimal Antibody Concentration/Incubation | The concentration of your primary or secondary antibody may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[9][12] |
| Antigen Masking or Damage | The fixation and permeabilization steps can sometimes mask the epitope your antibody recognizes. Try optimizing the fixation time or using a different fixation agent (e.g., methanol vs. paraformaldehyde). If the target is intracellular, ensure the permeabilization step is sufficient.[14] |
| Low Target Abundance | The target protein may be expressed at very low levels in your sample. Confirm protein expression using an alternative method like Western blotting. Consider using a signal amplification method if available.[9] |
Data Presentation
Optimizing the signal-to-noise ratio often involves a trade-off between signal intensity and background. The degree of labeling (DOL), or the number of fluorophore molecules per antibody, can significantly impact this. High DOL can lead to signal quenching, while low DOL may result in a weak signal.
| Degree of Labeling (DOL) of Cy5 on IgG | Relative Fluorescence Intensity | Signal-to-Noise Ratio (SNR) | Comments |
| Low (e.g., 1-2) | Moderate | Good | Lower risk of quenching, good for quantitative studies. |
| Optimal (e.g., 3-5) | High | Excellent | Generally provides the brightest signal with acceptable background. |
| High (e.g., >6) | Decreased | Poor | Prone to self-quenching where dye molecules interact and reduce fluorescence, potentially increasing background.[15][16] |
Note: The optimal DOL can vary depending on the specific antibody and application. It is recommended to use antibodies with a known, optimized DOL or to perform your own characterization.
Experimental Protocols
The following is a general starting protocol for immunofluorescence using a secondary antibody conjugated with this compound. This protocol should be optimized for your specific cell type, target antigen, and primary antibody.
General Immunofluorescence Protocol
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency (typically 60-80%).[17]
-
Wash the cells briefly with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17][14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[12][13]
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in the blocking buffer. A typical starting concentration is 1-5 µg/mL.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[13]
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.[14]
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5.
-
Store the slides at 4°C in the dark. For best results, image as soon as possible after staining.[9]
-
Figure 3. General immunofluorescence experimental workflow.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. biotium.com [biotium.com]
- 13. ptglab.com [ptglab.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Photostability of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Photobleaching Prevention
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the photostability of the cyanine dye N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. While specific photostability data for this exact molecule is not extensively published, its core structure is based on the well-characterized Cy5 fluorophore. Therefore, the principles and strategies outlined here for Cy5 are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a near-infrared (NIR) fluorescent dye.[1] It belongs to the cyanine dye family and is functionalized with polyethylene glycol (PEG) chains.[2][3] The PEG linkers increase its solubility in aqueous solutions and reduce steric hindrance.[2][3] Its key spectral properties are:
Q2: What is photobleaching and why is it a concern for Cy5 dyes?
A: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[4][5][6][7] When a fluorophore like Cy5 is exposed to high-intensity excitation light, its electrons can enter a long-lived, unstable "triplet state".[6] In this state, the fluorophore is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[8][9] These ROS then chemically alter the fluorophore, rendering it permanently non-fluorescent.[9][10] This process leads to a gradual fading of the fluorescent signal during an experiment, which can compromise the quality of images and the accuracy of quantitative data.[5][11]
Q3: What is "photoblueing" and does it affect Cy5?
A: Photoblueing is a phenomenon where a fluorescent dye, under certain conditions, is chemically altered by light in such a way that it emits light at a shorter wavelength (i.e., it shifts towards the blue end of the spectrum).[12] For example, a red-emitting dye like Cy5 might start to emit in the green range. This effect is also mediated by reactive oxygen species and can lead to artifacts in multi-color imaging experiments.[12] Simple additives like vitamin C have been shown to help prevent photoblueing of Cy5.[12]
Q4: How does the PEGylation in this compound affect its photostability?
A: While specific studies on this particular molecule are limited, the hydrophilic PEG chains are primarily intended to improve solubility in aqueous media.[2][3] The local microenvironment can influence a dye's photostability, but the fundamental susceptibility of the Cy5 core to photobleaching remains. Therefore, standard photobleaching prevention strategies for Cy5 are essential.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence imaging experiments with Cy5 and its derivatives.
Issue 1: My Cy5 signal is fading too quickly during image acquisition.
Possible Causes:
-
Absence of an antifade reagent in the mounting medium.[6][9]
-
High concentration of molecular oxygen in the sample environment.[9]
Solutions:
-
Reduce Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.[6][9] Employ neutral density filters to decrease illumination without changing the spectral quality.[5][9]
-
Minimize Exposure Time: Reduce the camera exposure time to the minimum required for a good image.[6] When locating the region of interest, use transmitted light or a lower magnification to minimize fluorescent excitation before capturing the final image.[5]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.[10][13]
Issue 2: I am seeing non-specific background fluorescence in my images.
Possible Causes:
-
Autofluorescence from the cells or tissue, especially in the green and yellow spectra.[6]
-
The antifade reagent itself might be autofluorescent. For example, p-Phenylenediamine (PPD) can be autofluorescent, particularly at shorter wavelengths.[10]
-
Impure or degraded dye.
Solutions:
-
Spectral Separation: Cy5's emission in the far-red is advantageous as cellular autofluorescence is typically lower in this region. Ensure you are using the correct filter sets to isolate the Cy5 signal.
-
Antifade Selection: If using PPD, ensure the pH of the mounting medium is above 8.0 to minimize issues.[14] Alternatively, use other antifade reagents like Trolox, n-propyl gallate (NPG), or DABCO.[13][14]
-
Proper Controls: Always include a negative control (e.g., unlabeled cells) to assess the level of background autofluorescence.
Issue 3: My quantitative measurements are not reproducible.
Possible Causes:
-
Inconsistent photobleaching between samples.
-
Variations in illumination intensity or exposure time across experiments.
-
Photoblueing causing signal to appear in an incorrect detection channel.[12]
Solutions:
-
Standardize Imaging Parameters: Use the exact same microscope settings (laser power, exposure time, gain) for all samples within an experiment that you intend to compare quantitatively.[5]
-
Image Quickly: Acquire images as rapidly as possible after initiating fluorescence excitation to minimize the impact of photobleaching on your initial signal intensity.
-
Use Photostable Dyes: For very long time-lapse experiments, consider if a more photostable alternative to Cy5 is available and suitable for your experimental needs.[5]
-
Add Antioxidants: To prevent photoblueing, consider adding antioxidants like Vitamin C to your imaging buffer.[12]
Quantitative Data Summary
The photostability of a fluorophore can be significantly enhanced by the use of antifade reagents. The following tables summarize the performance of common antifade agents with Cy5 and similar dyes.
Table 1: Performance of Commercial Antifade Mountants with Cy5/Alexa Fluor 647
| Antifade Reagent | Relative Performance with Cy5 | Key Feature | Refractive Index |
| ProLong Diamond | +++ (Best) | Curing mountant, high photostability | 1.42 |
| ProLong Glass | +++ (Best) | Curing mountant, matches RI of glass | 1.52 |
| SlowFade Diamond | Excellent | Non-curing, for immediate viewing | 1.42 |
| VECTASHIELD® | Effective | Widely used antifade | Not specified |
| ProLong Gold | Effective | Curing mountant | 1.42 |
Performance ratings are based on qualitative descriptions from manufacturer literature and publications.[11][15]
Table 2: Common Antifade Reagent Components and Properties
| Component | Abbreviation | Mechanism of Action | Notes |
| p-Phenylenediamine | PPD | ROS Scavenger | Highly effective, but can be toxic and may cause autofluorescence.[10][14] Can react with cyanine dyes.[14] |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | ROS Scavenger | Less effective than PPD but also less toxic.[10][14] |
| n-Propyl gallate | NPG | ROS Scavenger | Non-toxic and can be used with live cells.[10][14] |
| Trolox | ROS Scavenger | Water-soluble derivative of Vitamin E, suitable for live-cell imaging.[13] |
Experimental Protocols & Visualizations
Protocol: Preparing an Antifade Mounting Medium
This protocol describes the preparation of a common glycerol-based antifade medium. Safety Note: Handle reagents like PPD and DABCO with care, using appropriate personal protective equipment in a well-ventilated area.
PPD-Glycerol Antifade Medium (pH ~8.0-9.0)
-
Prepare Buffer: Make a 0.1 M solution of sodium bicarbonate (NaHCO₃) in water. Adjust the pH to ~9.0 using sodium hydroxide (NaOH).
-
Dissolve PPD: To 90 ml of glycerol, add 10 ml of the bicarbonate buffer. Gently warm the solution (do not boil) and slowly add 100 mg of p-phenylenediamine while stirring.
-
Protect from Light: Stir in the dark until the PPD is completely dissolved. The solution may turn dark if it oxidizes, at which point it should be discarded.[14]
-
Storage: Aliquot the final solution into light-blocking tubes and store at -20°C or -80°C for long-term use.[14]
Diagram: The Mechanism of Photobleaching
The following diagram illustrates the process by which a Cy5 molecule undergoes photobleaching.
Caption: Simplified Jablonski diagram showing the pathway to Cy5 photobleaching.
Diagram: Experimental Workflow for Minimizing Photobleaching
This workflow outlines the key steps to consider during an imaging experiment to reduce photobleaching.
Caption: Recommended workflow for fluorescence imaging to reduce photobleaching.
References
- 1. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 2. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification of Proteins Labeled with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and similar NHS-ester dyes for protein labeling and purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with an NHS-ester Cy5 dye?
A1: The optimal pH range for the labeling reaction is between 8.2 and 8.5.[1] The primary amino groups on the protein need to be deprotonated to be reactive. However, at a much higher pH, the NHS ester is prone to hydrolysis, which deactivates the dye. A pH of 8.3 is often a good starting point.[1]
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that is free of primary amines. Buffers like Tris and glycine will compete with the protein for reaction with the NHS-ester dye, significantly reducing labeling efficiency.[1] Recommended amine-free buffers include PBS, MES, or HEPES.[1]
Q3: What is the ideal protein concentration for labeling?
A3: The efficiency of the labeling reaction is highly dependent on the protein concentration. The recommended concentration is typically between 2 mg/mL and 10 mg/mL.[1] If your protein solution is too dilute (< 1 mg/ml), it is advisable to concentrate it using a spin concentrator before labeling.[1]
Q4: My protein precipitated after the labeling reaction. What could be the cause?
A4: Protein precipitation is a common issue that can occur when too much dye is attached to the protein, increasing its hydrophobicity.[2][3] The PEG linker in this compound is designed to increase water solubility, but over-labeling can still lead to aggregation.[4] To prevent this, try reducing the molar ratio of dye to protein in the reaction.[2]
Q5: I see little to no fluorescence from my labeled protein. Did the labeling reaction fail?
A5: Not necessarily. A low fluorescence signal can be a result of "dye-dye quenching," which happens when the degree of labeling is too high and dye molecules are in close proximity to each other.[2] It is also possible that the dye is in a microenvironment on the protein that quenches its fluorescence.[2] Determining the Degree of Labeling (DOL) can help you diagnose the issue.
Q6: How do I remove the unreacted, free dye after the labeling reaction?
A6: Several methods can be used to separate the labeled protein from the free dye. The most common methods include size exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, or using spin concentrators with an appropriate molecular weight cutoff.[1][2]
Q7: Will the Cy5 label affect my protein's function?
A7: It is possible. The NHS-ester chemistry targets primary amines, which are found at the N-terminus and on the side chains of lysine residues.[1] If a critical lysine residue in the active site or a binding interface is labeled, it could alter the protein's activity.[2] If this is a concern, you may need to consider site-specific labeling strategies.
Troubleshooting Guide
This guide addresses common problems encountered during the labeling and purification process.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer: Buffers like Tris or glycine are interfering with the reaction.[1] | Extensively dialyze your protein against an amine-free buffer (e.g., PBS, HEPES) at pH 8.2-8.5 before labeling.[1] |
| Incorrect pH: The pH of the reaction is too low (< 8.0), leaving primary amines protonated and unreactive.[1] | Adjust the pH of your protein solution to 8.2-8.5 using a suitable buffer like sodium bicarbonate.[1] | |
| Low protein concentration: Reaction kinetics are unfavorable at low concentrations.[1] | Concentrate your protein to at least 2 mg/mL, with 10 mg/mL being optimal.[1] | |
| Low Fluorescence Signal | Over-labeling (dye-dye quenching): Too many dye molecules are attached to the protein.[2] | Reduce the molar excess of the dye in the labeling reaction. Perform a titration to find the optimal dye-to-protein ratio. |
| Protein denaturation: The dye or solvent used to dissolve it may have denatured the protein. | Ensure the solvent for the dye (e.g., DMSO, DMF) is anhydrous and used in minimal amounts that are compatible with your protein's stability. | |
| Protein Precipitation/ Aggregation | High degree of labeling: The attached dye increases the hydrophobicity of the protein.[2][3] | Lower the molar ratio of dye to protein.[2] |
| Poor sample solubility: The protein may be inherently prone to aggregation. | Improve sample solubility by adding agents like ethylene glycol, urea, or non-ionic detergents.[5] | |
| Free Dye Remains After Purification | Inefficient purification: The chosen method is not adequately separating the protein-dye conjugate from the free dye. | If using size exclusion chromatography, ensure the column bed volume is sufficient for separation. For spin columns, perform multiple washes. SDS-PAGE can be used to check for the presence of a low molecular weight fluorescent band, indicating free dye.[1] |
| Altered Protein Activity | Labeling of a critical residue: The dye has attached to a lysine in an active site or binding domain.[2] | Reduce the dye-to-protein ratio to achieve a lower Degree of Labeling (DOL). Consider mutagenesis to remove reactive lysines from critical regions or use alternative, site-specific labeling chemistries. |
| Column Clogging During Purification | Precipitated protein or cellular debris: The sample contains aggregates or was not clarified properly. | Centrifuge and filter the sample through a 0.22 or 0.45 µm filter before loading it onto the column. |
Experimental Protocols
Protein Preparation for Labeling
-
Buffer Exchange: The protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Dialyze the protein extensively against the labeling buffer.
-
Concentration Adjustment: Concentrate the protein to a final concentration of 2-10 mg/mL using a spin concentrator.[1]
-
Verification: Confirm the protein concentration and pH of the solution before proceeding.
Labeling Reaction with this compound
This protocol is a general guideline. The optimal dye-to-protein molar ratio should be determined empirically.
-
Prepare Dye Stock: Dissolve the this compound NHS-ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point is often a 10- to 20-fold molar excess.
-
Initiate Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]
Purification of Labeled Protein (Size Exclusion Chromatography)
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.
-
Elution: Allow the sample to enter the column bed, then begin eluting with the storage buffer.
-
Fraction Collection: The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules. Collect the fractions containing the purified protein conjugate.
-
Verification: Run an SDS-PAGE gel to confirm the absence of free dye in the purified protein fractions.[1]
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for Cy5 (~650 nm, Amax).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. This is often provided by the dye manufacturer (e.g., CF = A280 of dye / Amax of dye). A typical value for Cy5 is ~0.05.
-
Corrected A280 = A280 - (Amax × CF)
-
Protein Concentration (M) = (Corrected A280) / (εprotein × path length) Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (εdye × path length) Where εdye is the molar extinction coefficient of the Cy5 dye at its Amax (typically ~250,000 M-1cm-1).
-
-
Calculate DOL:
-
DOL = [Dye Concentration (M)] / [Protein Concentration (M)]
-
Visualizations
Caption: General workflow for protein labeling and purification.
Caption: A decision tree for troubleshooting common issues.
Caption: NHS-ester reaction with a primary amine on a protein.
References
- 1. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
Troubleshooting low conjugation efficiency of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and similar NHS ester-activated fluorescent dyes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation of this compound to proteins and other amine-containing biomolecules.
Q1: Why is my conjugation efficiency low?
Low conjugation efficiency is a frequent issue and can be attributed to several factors. The primary reason is often related to the reaction conditions or the integrity of the reagents.[]
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 7.2 to 8.5.[2][3] At a lower pH, the amine group is protonated and thus less nucleophilic, leading to a slower reaction rate.[3][4] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available for conjugation.[3][5]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[3][6] It is crucial to use amine-free buffers like PBS (phosphate-buffered saline), HEPES, or bicarbonate buffer.[7][8]
-
Hydrolyzed Dye: this compound, being an NHS ester, is susceptible to hydrolysis, especially when exposed to moisture. Improper storage or handling of the dye can lead to its degradation, rendering it unreactive.[9] Always allow the dye vial to warm to room temperature before opening to prevent condensation.[10]
-
Low Protein Concentration: The concentration of the protein or biomolecule being labeled can impact the reaction kinetics. A protein concentration below 2 mg/mL can significantly decrease the labeling efficiency.[7][]
-
Incorrect Molar Ratio: An inappropriate molar ratio of dye to protein can lead to either under- or over-labeling. A significant molar excess of the dye is typically required to drive the reaction to completion.[]
Q2: How can I improve the solubility of the PEGylated Cy5 dye?
The this compound dye is designed with PEG spacers to enhance its hydrophilicity and solubility in aqueous media. However, if you encounter solubility issues:
-
Use a Co-solvent: The dye should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[3][] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8]
-
High-Quality Solvent: When using DMF, ensure it is of high quality and free from dimethylamine impurities, which can react with the NHS ester.[3]
Q3: I am observing non-specific binding or aggregation of my conjugate. What could be the cause?
Non-specific binding and aggregation can compromise the results of downstream applications.
-
Over-labeling: A high degree of labeling (DOL) can lead to changes in the protein's isoelectric point and increase its hydrophobicity, potentially causing aggregation or non-specific binding.[] It is important to optimize the dye-to-protein molar ratio to avoid this.
-
Unremoved Free Dye: Failure to completely remove the unconjugated dye after the reaction is a common cause of high background signal and apparent non-specific binding.[] Efficient purification is critical.
-
Protein Denaturation: Harsh reaction conditions, such as extreme pH or high concentrations of organic solvent, can lead to protein denaturation and subsequent aggregation.
Q4: How should I store the this compound dye and the final conjugate?
Proper storage is essential to maintain the reactivity of the dye and the stability of the conjugate.
-
Dye Storage: The reactive dye should be stored at -20°C, protected from light and moisture.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[10] A stock solution of the dye in anhydrous DMSO or DMF can be prepared and stored at -20°C for a limited time, though fresh preparation is always recommended.[10][]
-
Conjugate Storage: Purified protein-dye conjugates can typically be stored at 4°C for short-term use. For long-term storage, it is recommended to store them at -20°C or -80°C, often with the addition of a cryoprotectant like glycerol and a stabilizer such as bovine serum albumin (BSA).[6]
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal reaction pH. | Use a buffer with a pH between 7.2 and 8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[2][3] |
| Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before conjugation.[6] | |
| Hydrolyzed/inactive dye. | Store the dye properly at -20°C, protected from moisture and light. Always allow the vial to reach room temperature before opening.[7][10] Prepare fresh dye solutions for each experiment.[8] | |
| Low concentration of the biomolecule. | Ensure the protein concentration is at least 2 mg/mL.[7][] | |
| Inappropriate dye-to-protein molar ratio. | Optimize the molar excess of the dye. Start with a 10-20 fold molar excess of dye to protein.[8][] | |
| Poor Dye Solubility | The dye is not dissolving in the aqueous buffer. | First, dissolve the dye in a small amount of anhydrous DMSO or DMF, then add it to the reaction buffer.[3][] |
| High Background/Non-specific Staining | Presence of unconjugated free dye. | Purify the conjugate thoroughly using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove all free dye.[7] |
| Over-labeling of the protein. | Reduce the dye-to-protein molar ratio in the conjugation reaction.[] | |
| Protein Aggregation | Over-labeling leading to increased hydrophobicity. | Decrease the dye-to-protein molar ratio. |
| Protein denaturation during the reaction. | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) and minimize the concentration of organic solvent.[] | |
| Inconsistent Results | Variability in reaction setup. | Ensure consistent parameters such as pH, temperature, incubation time, and reagent concentrations between experiments. |
| Degradation of dye or protein. | Use fresh reagents and ensure proper storage of both the dye and the biomolecule. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for labeling an antibody with the PEGylated Cy5 NHS ester. Optimal conditions may vary depending on the specific antibody.
Materials:
-
Antibody to be labeled (at ≥ 2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.[7][]
-
Dye Preparation: Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.[7][]
-
Conjugation Reaction:
-
Add the desired volume of the dye stock solution to the antibody solution. A starting point is a 10- to 20-fold molar excess of the dye.[8][]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[] Alternatively, the reaction can be carried out overnight at 4°C.[]
-
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye and other reaction components using a desalting column equilibrated with PBS or another suitable storage buffer.[7] Collect the fractions containing the colored conjugate, which will elute first.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the Cy5 dye at its Amax.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL for antibodies is typically between 2 and 10.[5]
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Reaction pH | 7.2 - 8.5 | Balances the reactivity of the primary amine with the stability of the NHS ester.[2][3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or HEPES | Amine-free to prevent competition with the target biomolecule.[3][7] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve reaction kinetics and efficiency.[7][] |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the dye is needed to drive the reaction. The optimal ratio should be determined empirically.[] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for longer incubations, especially with sensitive proteins.[] |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Sufficient time for the reaction to proceed to completion.[][] |
| Dye Solvent | Anhydrous DMSO or DMF | To dissolve the dye before adding it to the aqueous reaction mixture.[3][] |
Visual Guides
Caption: Experimental workflow for this compound conjugation.
References
- 2. drmr.com [drmr.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 10. furthlab.xyz [furthlab.xyz]
Technical Support Center: Quality Control of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Labeled Bioconjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the quality control (QC) of bioconjugates labeled with the N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 fluorescent dye linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in this bioconjugate?
A1: The polyethylene glycol (PEG) linker serves several critical functions. It increases the solubility and stability of the resulting bioconjugate, particularly for hydrophobic molecules.[1] The hydrophilic PEG spacer can also reduce steric hindrance during binding events and decrease potential immunogenicity of the labeled molecule.[1][2] The specific discrete PEG (dPEG®) structure of this linker ensures a single molecular weight, reducing the heterogeneity of the final product compared to traditional polymer PEGs.[3]
Q2: What are the spectral properties of the Cy5 dye?
A2: Cy5 is a far-red fluorescent dye. It has a maximum excitation wavelength of approximately 649-651 nm and a maximum emission wavelength of around 667-670 nm.[2][4] This makes it compatible with common 633 nm or 647 nm laser lines on instruments like flow cytometers and confocal microscopes.[4]
Q3: How should I store the this compound labeled bioconjugate?
A3: Labeled bioconjugates should be stored protected from light to prevent photobleaching.[5] For long-term storage, it is recommended to divide the conjugate into small aliquots and store them frozen at -20°C or -80°C in an airtight container.[5][6] Avoid repeated freeze-thaw cycles, which can degrade the bioconjugate.[6] Storing the conjugate under dry conditions is also crucial for maintaining the stability of the fluorescent signal.[5]
Q4: Why is rigorous QC important for these bioconjugates?
A4: Rigorous quality control is essential to ensure the consistency, efficacy, and safety of the bioconjugate. Key QC parameters include determining the degree of labeling (DOL), assessing purity (removal of free dye), and confirming the stability and integrity of the final product. In therapeutic applications, regulatory agencies like the FDA require thorough characterization to limit heterogeneity and identify any impurities.[3]
Q5: What are the most common analytical techniques for characterizing these bioconjugates?
A5: A combination of chromatographic and spectroscopic methods is typically used. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC), is used to assess purity and aggregation.[7][8] Mass Spectrometry (MS) is employed to confirm the molecular weight and identify the distribution of dye-linker conjugates.[3][7] UV-Vis spectroscopy is fundamental for calculating the concentration and the Degree of Labeling (DOL).[9]
General Quality Control Workflow
The following diagram outlines a typical workflow for the quality control of a newly synthesized bioconjugate batch.
Caption: A typical workflow for the purification and quality control analysis of bioconjugates.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal Detected
| Potential Cause | Recommended Solution |
| Inefficient Labeling: The dye-linker did not attach to the biomolecule effectively. This can be due to suboptimal pH (ideal is 8.2-8.5 for NHS esters), low protein concentration (<2 mg/mL), or the presence of primary amines (e.g., Tris buffer) in the reaction.[6][] | Ensure the reaction buffer is free of primary amines and the pH is optimal (e.g., use sodium bicarbonate or phosphate buffer).[6] Concentrate the protein solution if necessary. Optimize the molar ratio of dye to biomolecule.[] |
| Dye Degradation: Cy5 is susceptible to degradation from ozone in the laboratory environment and photobleaching from light exposure.[5][11] | Work under low-light conditions whenever handling the dye or conjugate.[6] If possible, perform final steps in an ozone-controlled environment.[11] Store the final product properly (frozen, protected from light).[5] |
| Fluorescence Quenching (Over-labeling): Attaching too many dye molecules in close proximity can lead to self-quenching, where the fluorescence output is significantly reduced.[9][12] | Determine the Degree of Labeling (DOL). If it is too high, reduce the molar ratio of the dye-linker to the biomolecule in the conjugation reaction or decrease the reaction time.[6][12] |
Problem 2: Poor Stability or Precipitation of the Bioconjugate
| Potential Cause | Recommended Solution |
| Aggregation: High degrees of labeling, especially with hydrophobic dyes, can lead to aggregation and precipitation of the bioconjugate.[13] The inherent hydrophobicity of Cy5 can contribute to this.[14] | The PEG linker is designed to mitigate this, but aggregation can still occur.[13] Analyze the sample using Size-Exclusion Chromatography (SEC-HPLC) to detect aggregates.[8] Optimize the DOL to a lower, more effective level. Consider buffer optimization (e.g., adjusting pH or ionic strength). |
| Precipitation During Labeling: Modifying the surface properties of the biomolecule by attaching the dye-linker can reduce its solubility in the reaction buffer, causing it to precipitate.[12] | This often occurs with over-labeling. Lower the molar ratio of the dye-linker in the reaction to reduce the number of attached labels.[12] |
| Chemical Instability: The linkage between the biomolecule and the dye-linker may be unstable under certain buffer conditions, leading to degradation over time. | Confirm the stability of your conjugate in its storage buffer. Novel PEG linkers are being developed to improve stability and facilitate analysis.[13][15] Ensure storage conditions are optimal (pH, temperature). |
Problem 3: Inconsistent or Unexpected Analytical Results
| Potential Cause | Recommended Solution |
| Presence of Free Dye: Incomplete purification will leave unconjugated dye-linker in the final sample, which interferes with DOL calculations and functional assays.[6] | Repeat the purification step (e.g., gel filtration, dialysis, or HPLC).[6] Purity can be checked via SDS-PAGE (free dye runs at a very low molecular weight) or RP-HPLC.[6][16] |
| Heterogeneous Product: The labeling reaction may produce a mixture of species with varying numbers of dye molecules attached, leading to broad peaks in HPLC or MS.[3] | While some heterogeneity is expected with lysine conjugations, it can be minimized by optimizing reaction time, temperature, and reactant ratios.[17][18] For applications requiring high homogeneity, consider site-specific conjugation strategies. |
| Inaccurate DOL Calculation: The presence of contaminants or using incorrect extinction coefficients will lead to an erroneous DOL value. The interaction between Cy5 and the protein can also slightly alter its absorbance spectrum.[19] | Ensure the purity of the sample before measurement. Use the correct extinction coefficients for your specific biomolecule and the Cy5 dye at the measurement wavelengths. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common issues found during QC analysis.
Caption: A decision tree to guide troubleshooting for common QC issues.
Key Experimental Protocols
1. Protocol: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol allows for the calculation of the molar ratio of dye to biomolecule in the final conjugate.
-
Sample Preparation: Prepare a dilution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer Measurement:
-
Measure the absorbance of the solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum for Cy5, approximately 650 nm (A₆₅₀).
-
-
Calculations:
-
First, calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_Dye (M) = A₆₅₀ / ε_Dye
-
Where ε_Dye for Cy5 is ~250,000 M⁻¹cm⁻¹.
-
-
Next, correct the A₂₈₀ reading for the contribution of the Cy5 dye at that wavelength.
-
A₂₈₀_corrected = A₂₈₀ - (A₆₅₀ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for Cy5, typically ~0.05.
-
-
Calculate the concentration of the protein:
-
Concentration_Protein (M) = A₂₈₀_corrected / ε_Protein
-
Where ε_Protein is the molar extinction coefficient of your specific biomolecule at 280 nm.
-
-
Finally, calculate the DOL:
-
DOL = Concentration_Dye / Concentration_Protein
-
-
2. Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is effective for separating free dye from the labeled bioconjugate.[8][16]
-
System Preparation: Equilibrate an RP-HPLC system with a suitable column (e.g., C4 or C18 for proteins and peptides, respectively).[8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Inject the bioconjugate sample.
-
Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes).
-
-
Detection: Monitor the elution using a dual-wavelength detector at 280 nm (for protein) and ~650 nm (for Cy5 dye).
-
Analysis: The free dye, being more hydrophobic, will typically elute much later than the polar, labeled bioconjugate.[16] Integrate the peak areas to determine the percentage of free dye and assess the purity of the conjugate.
3. Protocol: Characterization by Mass Spectrometry (MS)
ESI-MS is ideal for confirming the identity and heterogeneity of the bioconjugate.[3]
-
Sample Preparation: Desalt the purified bioconjugate sample using a suitable method (e.g., centrifugal filters, dialysis) into an MS-compatible buffer like ammonium acetate.[3]
-
Infusion/LC-MS: Introduce the sample into the electrospray ionization (ESI) source, either by direct infusion or coupled with an HPLC system (LC-MS).[3]
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate.
-
Data Deconvolution: Use deconvolution software to transform the raw m/z spectrum (which shows multiple charge states) into a zero-charge mass spectrum.[3]
-
Analysis: The deconvoluted spectrum will show a distribution of peaks. The mass difference between the main peaks should correspond to the mass of the this compound linker (~713.35 Da).[20] This allows for the confirmation of successful conjugation and an assessment of the distribution of species (e.g., molecules with 1, 2, or 3 labels).
Summary of Quantitative QC Parameters
The following table provides typical specifications for a high-quality bioconjugate batch.
| Parameter | Method | Typical Specification | Purpose |
| Purity | RP-HPLC | > 95% | Ensures removal of unconjugated free dye.[6] |
| Aggregation | SEC-HPLC | < 5% high molecular weight species | Confirms the bioconjugate is primarily monomeric.[8] |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 2.0 - 5.0 (application dependent) | Measures the average number of dye molecules per biomolecule. |
| Identity & Mass | Mass Spectrometry | Mass shift corresponds to the addition of integer numbers of the PEG-Cy5 linker.[3] | Confirms covalent attachment and assesses heterogeneity. |
| Appearance | Visual Inspection | Clear, blue-colored solution, free of particulates | Basic check for precipitation or gross contamination. |
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 3. enovatia.com [enovatia.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Signal stability of Cy3 and Cy5 on antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. xobi.net [xobi.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Bioconjugation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. This compound | Benchchem [benchchem.com]
N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 interference with biological assays
Technical Support Center: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during biological assays involving this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a fluorescent molecule belonging to the cyanine dye family (Cy5).[1] It features a PEG (Polyethylene Glycol) linker, which is a hydrophilic spacer designed to enhance its properties for biological applications.[2][3] The PEG linker increases the molecule's solubility in aqueous solutions and helps to reduce steric hindrance and non-specific interactions during binding experiments.[2][4] The terminal hydroxyl (-OH) group allows for further chemical modification or conjugation.[2][3] This molecule is also utilized as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2107273-12-9 | [2][5] |
| Molecular Formula | C40H57ClN2O7 | [2][6] |
| Molecular Weight | ~713.4 g/mol | [2][6] |
| Excitation Max (λex) | ~649-650 nm | [1][2] |
| Emission Max (λem) | ~667-691 nm | [2] |
| Appearance | Solid Powder | [6] |
| Solubility | Water, DMSO, DMF, DCM | [2][6] |
| Storage Conditions | -20°C, protected from light | [2][6] |
Q2: What is the purpose of the PEG linker in this molecule?
A2: The PEG linker serves several critical functions to improve the performance of the Cy5 dye in biological assays:
-
Increased Hydrophilicity: The PEG chain enhances the molecule's solubility in aqueous buffers, which is often a challenge for cyanine dyes that have limited water solubility.[4][7]
-
Reduced Nonspecific Binding: The hydrophilic PEG chain can create a "shielding" effect, which helps to prevent the hydrophobic Cy5 core from non-specifically interacting with proteins and cell surfaces.[8]
-
Minimized Aggregation: Cy5 and similar dyes have a tendency to form non-fluorescent aggregates (H-aggregates), which quenches their signal.[9][10] The PEG spacer helps to keep the dye molecules separated, reducing this self-quenching effect.[4][8]
-
Reduced Steric Hindrance: The linker provides physical separation between the dye and its conjugated partner (e.g., an antibody), which can improve the accessibility of the binding site.[2][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
Issue 1: High Background or Nonspecific Staining
Q: I am observing high background fluorescence or nonspecific binding in my flow cytometry/immunofluorescence experiment. What is the cause and how can I fix it?
A: High background is a common issue with cyanine dyes, including Cy5 conjugates.[11] The problem often stems from the intrinsic properties of the dye itself or interactions with specific cell types.
Potential Causes & Solutions:
-
-
Probe Concentration is Too High: Using an excessive concentration of the fluorescent conjugate increases the likelihood of nonspecific binding.
-
Formation of Aggregates: Aggregates of the dye-conjugate can bind non-specifically to cells and surfaces. While the PEG linker is designed to minimize this, aggregation can still occur at high concentrations or in suboptimal buffer conditions.[9][10]
-
Solution: Centrifuge your sample immediately before use to pellet any aggregates.[18] Ensure the conjugate is fully dissolved in a compatible buffer.
-
-
Inadequate Washing: Insufficient washing steps can leave unbound conjugate behind, leading to high background.
-
Solution: Increase the number and/or volume of washes after the staining incubation step.[17] Ensure thorough resuspension of the cell pellet between washes.
-
Issue 2: Low or No Fluorescent Signal
Q: My experiment is showing a very weak or no Cy5 signal. What could be the problem?
A: A lack of signal can be frustrating and may be caused by issues with the reagent itself, the experimental protocol, or the instrumentation.
Potential Causes & Solutions:
-
Dye Aggregation and Quenching: As mentioned, Cy5 dyes can form H-aggregates where the molecules are stacked, leading to self-quenching and a significant loss of fluorescence.[9][10]
-
Solution: Prepare fresh dilutions of your conjugate from a stock solution stored in an appropriate solvent like DMSO.[7] Avoid repeated freeze-thaw cycles. Ensure your staining buffer is compatible and does not promote aggregation.
-
-
Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching (light-induced signal degradation), especially under intense or prolonged exposure during microscopy.
-
Presence of Quenching Agents: Certain chemicals can quench Cy5 fluorescence. For example, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) is known to reversibly quench Cy5 by forming a covalent adduct.[19] The presence of guanosine nucleotides in close proximity to the dye can also cause quenching.[20]
-
Solution: Review all buffer components and experimental reagents to ensure they do not contain known Cy5 quenching agents.
-
-
Incorrect Instrument Settings: The signal may be present but not detected due to suboptimal settings on your cytometer or microscope.
-
Low Target Expression: The target molecule you are trying to detect may be expressed at very low levels or not at all in your sample.
-
Solution: Include a positive control cell line or tissue known to express the target to validate your staining protocol and conjugate functionality.[16]
-
Experimental Protocols
Protocol 1: Screening for Nonspecific Binding in Flow Cytometry
This protocol helps determine if the this compound conjugate exhibits nonspecific binding to leukocyte subsets.
Materials:
-
Fresh peripheral blood mononuclear cells (PBMCs) or whole blood.
-
FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).
-
Your this compound conjugate.
-
A matched isotype control conjugate (if applicable).
-
A viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain).
-
Antibodies to identify major cell populations (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes).
Procedure:
-
Prepare a single-cell suspension of PBMCs or lyse red blood cells from whole blood.
-
Aliquot 1x10^6 cells into several tubes for different conditions:
-
Tube A: Unstained Cells
-
Tube B: Viability Dye only
-
Tube C: Viability Dye + Population ID markers (without Cy5)
-
Tube D: Viability Dye + Population ID markers + Your Cy5-conjugate
-
Tube E: Viability Dye + Population ID markers + Cy5 Isotype Control (if available)
-
Tube F: Cells pre-treated with Monocyte Blocker, then stained as in Tube D.
-
-
Blocking Step (Tube F): Add the monocyte blocking reagent to the cells in Tube F and incubate according to the manufacturer's instructions (typically 10-15 minutes at room temperature).[15]
-
Staining: Add the appropriate antibodies and your Cy5-conjugate to the designated tubes. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.[15]
-
Viability Staining: If using a non-fixable viability dye like PI or 7-AAD, resuspend the final cell pellet in FACS buffer and add the dye just before analysis.
-
Acquisition: Acquire data on a flow cytometer using appropriate laser and filter settings for all fluorophores.
Data Analysis:
-
Gate on single, live cells.
-
Identify T-cells, B-cells, and monocytes using your population ID markers.
-
Compare the Cy5 signal intensity on monocytes in Tube D (no block) versus Tube F (with block). A significant reduction in Cy5 signal on monocytes in Tube F indicates dye-mediated nonspecific binding that is effectively mitigated by the blocking reagent.
Protocol 2: Optimizing Conjugate Concentration by Titration
This protocol is essential for finding the optimal staining concentration to maximize the signal-to-noise ratio.[21]
Materials:
-
Cells known to be positive for your target of interest.
-
Cells known to be negative for your target.
-
FACS Buffer.
-
Your this compound conjugate.
Procedure:
-
Prepare a serial dilution of your Cy5-conjugate. A good starting range is from 2x the manufacturer's recommended concentration down to 1/16th of it (e.g., 2X, 1X, 0.5X, 0.25X, 0.125X, 0.0625X).
-
Aliquot equal numbers of both positive and negative cells into tubes, one for each concentration, plus an unstained control.
-
Add the diluted conjugate to the corresponding tubes.
-
Incubate, wash, and resuspend the cells as described in Protocol 1.
-
Acquire data on a flow cytometer.
Data Analysis:
-
For each concentration, calculate the median fluorescence intensity (MFI) for both the positive and negative cell populations.
-
Calculate the Stain Index (SI) for each concentration:
-
SI = (MFI_positive - MFI_negative) / (2 * Standard Deviation_negative)
-
-
Plot the Stain Index against the conjugate concentration. The optimal concentration is the one that gives the highest Stain Index, after which the index typically plateaus or decreases due to rising background signal.
References
- 1. Cy5 | BroadPharm [broadpharm.com]
- 2. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 3. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. xcessbio.com [xcessbio.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 14. US20060121023A1 - Method to decrease nonspecific staining by Cy5 - Google Patents [patents.google.com]
- 15. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
- 19. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Removing unconjugated N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 from labeling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unconjugated N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: Residual unconjugated dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference with downstream assays.[1][2][3] For accurate and reliable results, it is essential to remove any unbound dye from the labeled biomolecule.
Q2: What are the common methods for removing unconjugated Cy5 dye?
A2: The most common and effective methods for removing unconjugated dyes like Cy5 are based on size differences between the labeled biomolecule and the small dye molecule. These include:
-
Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.[4][5]
-
Dialysis: A process of separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.[4][6][7]
-
Tangential Flow Filtration (TFF): A rapid and efficient method for separating and purifying biomolecules, where the solution flows parallel to a membrane surface.[8][9][10]
Q3: How do I choose the most suitable method for my experiment?
A3: The choice of method depends on factors such as sample volume, protein concentration, desired purity, and available equipment. The table below provides a comparison to aid in your decision-making process.
Data Presentation: Comparison of Purification Methods
| Parameter | Size-Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[4][5] | Diffusion of small molecules across a semipermeable membrane down a concentration gradient.[6][7] | Size-based separation where pressure and tangential flow are used to separate molecules across a membrane.[8][9] |
| Typical Dye Removal Efficiency | >99% | 95-99% | >99% |
| Typical Protein Recovery | >90% | >95% | >95%[11] |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to days)[4] | Very Fast (minutes to hours)[9] |
| Sample Volume | Microliters to milliliters | Milliliters to liters | Milliliters to thousands of liters[9] |
| Advantages | High resolution, fast for small volumes. | Simple setup, gentle on proteins.[4] | Highly scalable, rapid processing, can concentrate and diafilter in one system.[9][10] |
| Disadvantages | Potential for sample dilution, requires a chromatography system. | Time-consuming, requires large buffer volumes.[4] | Higher initial equipment cost, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Unconjugated Cy5 Removal
This protocol is suitable for small to medium-scale purification.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or similar)
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Equilibration and elution buffer (e.g., PBS)
-
Labeled protein solution
-
Collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired buffer at a flow rate appropriate for the column.
-
Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal separation.[5]
-
Elution: Begin the elution with the buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated Cy5 dye will be retarded by the resin and elute later.
-
Fraction Collection: Collect fractions from the column outlet. The first colored fraction to elute will contain the purified, labeled protein. The later, more intensely colored fractions will contain the unconjugated dye.
-
Analysis: Analyze the collected fractions using a spectrophotometer to determine protein concentration (A280) and dye concentration (A650 for Cy5). Pool the fractions containing the purified labeled protein.
Protocol 2: Dialysis for Unconjugated Cy5 Removal
This protocol is a simple and gentle method suitable for various sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins, which is significantly larger than the Cy5 dye (~1 kDa).
-
Large volume of dialysis buffer (e.g., PBS), at least 200 times the sample volume.[12]
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Methodology:
-
Prepare Dialysis Membrane: If using tubing, cut the desired length and hydrate it in the dialysis buffer. Secure one end with a clip.
-
Load Sample: Pipette the labeling reaction mixture into the dialysis tubing or cassette.
-
Seal and Immerse: Seal the other end of the tubing, ensuring some headspace for potential volume changes. Immerse the sealed tubing/cassette in the dialysis buffer.
-
Dialyze: Place the container on a stir plate and stir gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, then dialyze overnight.[12] Multiple buffer changes are crucial for efficient dye removal.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube.
Protocol 3: Tangential Flow Filtration (TFF) for Unconjugated Cy5 Removal
This protocol is ideal for larger sample volumes and for applications requiring simultaneous concentration and buffer exchange.
Materials:
-
TFF system with a pump, reservoir, and pressure gauges.
-
TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10 kDa for most proteins).
-
Diafiltration buffer (e.g., PBS)
-
Labeled protein solution
Methodology:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by running the diafiltration buffer through it.
-
Sample Loading: Add the labeling reaction mixture to the sample reservoir.
-
Concentration (Optional): If desired, concentrate the sample by allowing the permeate to exit the system while the retentate (containing the labeled protein) is recirculated.
-
Diafiltration (Buffer Exchange): Add fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process effectively washes out the unconjugated Cy5 dye. A common practice is to perform 5-7 diavolumes of buffer exchange for >99% removal of small molecules.[13]
-
Sample Recovery: Once the diafiltration is complete, recover the purified, concentrated labeled protein from the retentate line and the reservoir.
Mandatory Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for high background fluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the purified sample. | Incomplete removal of unconjugated dye. | - SEC: Ensure the column is sufficiently long and the correct resin is used for good separation. Reduce the sample loading volume.[5]- Dialysis: Increase the number and duration of buffer changes. Ensure the buffer volume is at least 200-fold greater than the sample volume.[12]- TFF: Increase the number of diavolumes to ensure complete buffer exchange (aim for 5-7 diavolumes).[13] |
| Low protein recovery after purification. | - General: The protein may be sticking to the purification matrix or membrane.[6]- Dialysis: The MWCO of the dialysis membrane may be too large. The protein may have precipitated during dialysis.- TFF: The membrane MWCO may be too large, or the transmembrane pressure is too high, forcing the protein through the membrane. | - General: Consider adding a carrier protein like BSA for dilute samples.[6]- Dialysis: Use a dialysis membrane with a smaller MWCO. Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength).- TFF: Use a membrane with a smaller MWCO (typically 3-6 times smaller than the protein's molecular weight).[13] Optimize the transmembrane pressure. |
| The purified protein is too dilute. | - SEC: The process can lead to sample dilution.- Dialysis: Osmotic pressure differences can cause an increase in sample volume. | - Use a concentration step after SEC, such as centrifugal concentrators or TFF.- If using dialysis, minimize the initial volume and consider a subsequent concentration step. TFF can be used to both purify and concentrate the sample simultaneously. |
| The purification process is taking too long. | - Dialysis: This is an inherently slow process. | - For faster processing, consider using SEC for small volumes or TFF for larger volumes.[4] |
| The SEC column is clogged or shows poor resolution. | The sample may contain precipitates or aggregates. | - Centrifuge the labeling reaction mixture before loading it onto the column to remove any particulates. |
| The dialysis bag has leaked. | Improper sealing or handling of the dialysis tubing. | - Ensure the dialysis clips are secure. Always handle the tubing carefully to avoid punctures. |
| The TFF system shows high backpressure. | Membrane fouling due to protein aggregation or high sample viscosity. | - Optimize the cross-flow rate to minimize the buildup of a concentration polarization layer. Consider pre-filtering the sample to remove aggregates. |
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. agrisera.com [agrisera.com]
Validation & Comparative
A Comparative Guide to Cy5 Derivatives for Protein Labeling: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 vs. Standard Amine- and Thiol-Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, the covalent attachment of fluorescent dyes is a cornerstone technique for elucidating protein function, localization, and interactions. Among the plethora of available fluorophores, Cyanine 5 (Cy5) and its derivatives are favored for their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. This guide provides a detailed comparison of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 against other commonly used Cy5 derivatives, specifically those with N-hydroxysuccinimide (NHS) ester and maleimide reactive groups. We present a synthesis of available data, detailed experimental protocols, and visualizations to aid in the selection of the optimal Cy5 derivative for your research needs.
Performance Comparison of Cy5 Derivatives
The choice of a Cy5 derivative for protein labeling hinges on several key performance parameters. While direct comparative studies under identical conditions are limited, the following tables summarize typical performance characteristics based on available data and the known properties of the respective chemical moieties.
It is important to note that the following quantitative data is compiled from various sources and experimental conditions may vary. Therefore, these values should be considered as representative rather than absolute.
| Parameter | This compound | Cy5-NHS Ester | Cy5-Maleimide |
| Target Functional Group | Primary Amines (e.g., Lysine)¹ | Primary Amines (e.g., Lysine)[1] | Thiols (e.g., Cysteine)[2] |
| Labeling Specificity | Less specific (multiple lysines) | Less specific (multiple lysines) | More specific (fewer cysteines) |
| Solubility in Aqueous Buffers | High[3] | Moderate to Low (sulfonated versions have higher solubility)[4] | Low (often requires organic co-solvents)[2] |
| Propensity for Non-Specific Binding | Low[3] | Moderate to High[5] | Moderate |
| Quantum Yield (Φ) of Conjugate | ~0.1 - 0.3 (can be higher when bound to protein)[5] | ~0.2 - 0.4 (can increase upon conjugation)[5][6] | ~0.2 (can be influenced by local environment)[5] |
| Photostability | Generally enhanced due to PEG linker[6] | Moderate (can be improved with additives)[6][7] | Moderate[2] |
¹The terminal hydroxyl group on the PEG linker can be further functionalized to introduce other reactive groups, but in its base form, it's often modified to react with amines.
Key Considerations for Selecting a Cy5 Derivative
This compound: This derivative incorporates a hydrophilic polyethylene glycol (PEG) linker. The primary advantage of this modification is the significant improvement in aqueous solubility and a marked reduction in non-specific binding to surfaces and other proteins[3]. The PEG spacer also creates distance between the dye and the protein, which can minimize quenching and preserve protein function. This makes it an excellent choice for applications in complex biological media, such as cell lysates or for in vivo imaging, where minimizing off-target interactions is critical.
Cy5-NHS Ester: As one of the most common amine-reactive dyes, Cy5-NHS ester provides a straightforward method for labeling proteins via the abundant lysine residues on their surface[1]. While this allows for a high degree of labeling, it can also lead to heterogeneity in the labeled product and potentially impact protein function if lysines in the active or binding sites are modified. Non-sulfonated versions have limited aqueous solubility, often requiring the use of organic co-solvents like DMSO or DMF[1].
Cy5-Maleimide: This derivative offers more site-specific labeling by targeting the thiol groups of cysteine residues[2]. Since cysteines are generally less abundant than lysines on the protein surface, this can lead to a more homogenous product with a defined dye-to-protein ratio. However, it requires the presence of a free cysteine, which may necessitate prior reduction of disulfide bonds. The maleimide reaction is also sensitive to pH, with optimal reactivity occurring between pH 6.5 and 7.5 to avoid side reactions with amines[8].
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible protein labeling. Below are representative protocols for labeling with Cy5-NHS ester and Cy5-maleimide. The protocol for this compound would be similar to that of Cy5-NHS ester, assuming it is functionalized with an amine-reactive group.
Protocol 1: Amine Labeling with Cy5-NHS Ester
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES)
-
Cy5-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cy5-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for another 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Protocol 2: Thiol-Reactive Labeling with Cy5-Maleimide
Materials:
-
Protein of interest with at least one free cysteine
-
Reducing agent (optional, e.g., TCEP)
-
Cy5-maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 50 mM phosphate or HEPES, pH 6.5-7.5)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at 2-10 mg/mL. If necessary, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds and ensure the availability of free thiols. Remove the excess reducing agent by dialysis or a desalting column.
-
Dye Preparation: Dissolve the Cy5-maleimide in a small amount of anhydrous DMSO or DMF to make a 10 mM stock solution just before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy5-maleimide solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the labeled protein from unreacted dye and quenching byproducts using size-exclusion chromatography.
-
Characterization: Calculate the DOL by measuring the absorbance at 280 nm and ~646 nm.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for protein labeling with Cy5 derivatives.
Caption: Key factors influencing the efficiency of protein labeling reactions.
Caption: Application of a Cy5-labeled protein in studying receptor-ligand interactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]
- 3. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
Navigating the Fluorescent Landscape: A Guide to Alternative Dyes for PROTAC Research
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate fluorescent dye is critical for robust and reliable in vitro and in vivo characterization. While N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 has been a widely used fluorescent tag, a growing number of alternative dyes offer enhanced photophysical properties and experimental advantages. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal fluorescent probe for your PROTAC research.
The ideal fluorescent dye for PROTACs should exhibit high brightness, exceptional photostability, and minimal interference with the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase). Furthermore, its spectral properties must be compatible with common instrumentation and suitable for various fluorescence-based assays, including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and cellular imaging. This guide will explore several key alternatives to Cy5-PEG, focusing on their performance in these critical applications.
Unveiling the Alternatives: A Head-to-Head Comparison
To facilitate an informed decision, the following table summarizes the key photophysical properties of this compound and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| This compound | 646 | 662 | 250,000 | 0.20 | 50,000 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | High |
| ATTO 647N | 647 | 669 | 150,000 | 0.65 | 97,500 | Very High |
| DyLight 650 | 652 | 672 | 250,000 | 0.10 | 25,000 | Moderate |
| BODIPY 630/650 | 625 | 640 | 93,000 | 0.93 | 86,490 | High |
Key Takeaways from the Data:
-
Brightness: ATTO 647N and BODIPY 630/650 emerge as significantly brighter alternatives to Cy5, primarily due to their higher quantum yields. Alexa Fluor 647 also offers a substantial improvement in brightness.
-
Photostability: ATTO 647N is renowned for its exceptional photostability, making it a superior choice for demanding applications such as single-molecule imaging and long-term cellular tracking. Alexa Fluor 647 also demonstrates greater photostability compared to Cy5.[1][2]
-
Environmental Sensitivity: BODIPY dyes are known for their relative insensitivity to solvent polarity and pH, which can be an advantage in maintaining consistent fluorescence in varying experimental conditions.
Visualizing the PROTAC Mechanism of Action
The core function of a PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This process can be visualized as a clear signaling pathway.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and proteasomal degradation.
Experimental Protocols: A Practical Guide
The successful application of these alternative dyes hinges on robust experimental protocols for labeling, purification, and characterization, as well as for their use in key functional assays.
Protocol 1: Fluorescent Labeling of a PROTAC with an Amine-Reactive Dye (e.g., Alexa Fluor 647 NHS Ester)
This protocol describes the labeling of a PROTAC molecule containing a primary amine handle (e.g., on the linker or a non-critical part of the molecule) with an N-hydroxysuccinimidyl (NHS) ester functionalized fluorescent dye.
Materials:
-
PROTAC with a primary amine handle
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 647 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
PROTAC Preparation: Dissolve the PROTAC in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the PROTAC solution and the dye solution at a molar ratio of 1:1.2 (PROTAC:dye).
-
Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the reaction mixture to constitute 10-20% of the total volume.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled PROTAC from unreacted dye and PROTAC using RP-HPLC. A C18 column is typically suitable.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.
-
Monitor the elution profile using both UV-Vis absorbance (at the dye's and PROTAC's absorbance maxima) and fluorescence detection.
-
-
Characterization:
-
Collect the fluorescent peak corresponding to the labeled PROTAC.
-
Confirm the identity and purity of the labeled PROTAC by mass spectrometry. The expected mass will be the mass of the PROTAC plus the mass of the fluorescent dye.
-
Determine the concentration of the labeled PROTAC using the molar extinction coefficient of the dye.
-
Caption: Workflow for the fluorescent labeling and purification of a PROTAC molecule.
Protocol 2: Fluorescence Polarization (FP) Competition Assay to Characterize Ternary Complex Formation
This assay is used to determine the ability of a non-labeled PROTAC to induce the formation of a ternary complex by competing with a fluorescently labeled tracer that binds to the target protein.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
Fluorescently labeled tracer (a small molecule or peptide that binds to the target protein with known affinity)
-
Non-labeled PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the target protein and the E3 ligase in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a solution of the fluorescently labeled tracer in the assay buffer at a concentration equal to its Kd for the target protein.
-
Prepare a serial dilution of the non-labeled PROTAC in the assay buffer.
-
-
Assay Execution:
-
In the microplate, add the target protein and E3 ligase solution.
-
Add the fluorescently labeled tracer to all wells.
-
Add the serially diluted non-labeled PROTAC to the appropriate wells. Include control wells with no PROTAC (maximum polarization) and wells with a high concentration of a known binder to the target protein (minimum polarization).
-
Incubate the plate for a time sufficient to reach equilibrium (typically 30-60 minutes at room temperature), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the non-labeled PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the concentration of the PROTAC that induces 50% of the maximal change in polarization (the IC50 value), which is indicative of its ability to form the ternary complex.
-
Caption: Logical flow of a fluorescence polarization competition assay for PROTAC ternary complex analysis.
Conclusion
The choice of a fluorescent dye is a critical decision in the design of experiments for PROTAC characterization. While Cy5 has been a reliable workhorse, alternatives such as Alexa Fluor 647 and particularly ATTO 647N offer significant advantages in terms of brightness and photostability, which can lead to higher quality data and enable more demanding applications. This guide provides the necessary information and protocols to confidently select and utilize these advanced fluorescent tools, ultimately accelerating the development of novel and effective PROTAC-based therapeutics.
References
Performance of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 in FRET-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 for use in Förster Resonance Energy Transfer (FRET)-based assays. While specific quantitative performance data for this particular derivative is limited in publicly available literature, this document compiles information on the well-characterized Cy5 fluorophore and its derivatives to offer a comprehensive overview of its expected performance and compares it with a common alternative, Alexa Fluor 647. The inclusion of a polyethylene glycol (PEG) linker in this compound is anticipated to enhance its utility in biological assays by improving aqueous solubility and reducing non-specific interactions.
Performance Comparison
The performance of a FRET acceptor is determined by several key photophysical parameters. Below is a comparison of Cy5 and its derivatives with Alexa Fluor 647, a widely used alternative in FRET applications.
Table 1: Photophysical Properties of FRET Acceptors
| Parameter | Cy5 | This compound (Expected) | Alexa Fluor 647 |
| Excitation Max (nm) | ~649 | ~649 | ~650 |
| Emission Max (nm) | ~667 | ~667 | ~668 |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~250,000 | ~270,000 |
| Quantum Yield | 0.20 - 0.30[1] | Expected to be similar to or slightly higher than Cy5 due to reduced aggregation | ~0.33[2] |
| Photostability | Moderate | Expected to be similar to Cy5 | High |
| Solubility | Moderate | High (PEGylated) | High (sulfonated) |
| pH Sensitivity | Low | Low | Low |
Table 2: FRET Performance Characteristics
| Parameter | Cy5 | This compound (Expected) | Alexa Fluor 647 |
| Förster Distance (R₀) with Cy3 (nm) | ~5.0 - 5.4[3][4] | ~5.0 - 5.4 | ~5.1 |
| FRET Efficiency | Application dependent, can be high but susceptible to quenching | Potentially higher and more consistent due to reduced aggregation | Often higher and more robust, less prone to self-quenching[5] |
| Signal-to-Noise Ratio | Good, but can be limited by photobleaching and background | Potentially improved due to higher solubility and reduced non-specific binding | Excellent, due to high brightness and photostability |
Experimental Protocols
Detailed methodologies are crucial for reproducible FRET-based assays. Below are representative protocols for protein labeling and a generic in vitro FRET assay.
Protein Labeling with Cy5 NHS Ester
This protocol is adapted for labeling proteins with amine-reactive Cy5 derivatives, such as this compound, which would typically be functionalized with an NHS ester for reaction with primary amines on the protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
Cy5 NHS ester (or a PEGylated derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.5-9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable labeling buffer.[6][7]
-
Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.5-9.0, which is optimal for the amine reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[6]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.[7]
-
Alternatively, perform dialysis against a large volume of the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and 650 nm.
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
In Vitro FRET Assay for Protein-Protein Interaction
This protocol describes a generic FRET assay to detect the interaction between two proteins, one labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (e.g., this compound).
Materials:
-
Donor-labeled protein (Protein-D)
-
Acceptor-labeled protein (Protein-A)
-
Assay buffer (e.g., PBS or Tris-based buffer with appropriate additives to ensure protein stability and function)
-
Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.
Procedure:
-
Prepare Reaction Mixtures:
-
In a microplate or cuvette, prepare a series of reactions containing a fixed concentration of Protein-D and varying concentrations of Protein-A.
-
Include control samples: Protein-D alone and Protein-A alone.
-
-
Incubation: Incubate the reaction mixtures at the desired temperature for a sufficient time to allow for protein-protein interaction to reach equilibrium.
-
Fluorescence Measurement:
-
Excite the samples at the donor's excitation wavelength (e.g., ~550 nm for Cy3).
-
Measure the fluorescence emission at the donor's emission wavelength (e.g., ~570 nm for Cy3) and the acceptor's emission wavelength (e.g., ~670 nm for Cy5).[8]
-
-
Data Analysis:
-
Correct for background fluorescence using a buffer-only sample.
-
Calculate the FRET efficiency (E) using the following formula for ratiometric analysis:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Alternatively, calculate the sensitized emission of the acceptor.
-
Visualizations
Signaling Pathway Example: Kinase Activity Reporter
This diagram illustrates a conceptual FRET-based biosensor for detecting kinase activity. The biosensor consists of a donor and acceptor fluorophore linked by a flexible peptide containing a kinase-specific phosphorylation site and a phosphobinding domain. Phosphorylation by an active kinase induces a conformational change that alters the distance between the fluorophores, leading to a change in FRET.
Caption: FRET-based kinase activity biosensor workflow.
Experimental Workflow for a FRET-based Protein Interaction Assay
This diagram outlines the key steps in performing a FRET-based assay to study the interaction between two proteins.
References
- 1. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Quantum Yield of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Other Leading Far-Red Fluorescent Dyes
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that significantly impacts experimental outcomes. In the far-red spectrum, a variety of dyes are available, each with distinct photophysical properties. This guide provides an objective comparison of the quantum yield of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 against other widely used far-red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The data presented is supported by established experimental protocols to ensure a comprehensive and informative comparison.
Data Presentation: Quantum Yield at a Glance
The following table summarizes the quantum yield of the selected far-red fluorescent dyes. The quantum yield (Φ) is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic for enhanced sensitivity in fluorescence-based assays.
| Fluorescent Dye | Quantum Yield (Φ) | Solvent/Buffer |
| This compound* | ~0.27 | PBS |
| Alexa Fluor 647 | 0.33 | PBS (pH 7.2) |
| DyLight 650 | High | Not Specified |
| Atto 647N | 0.65 | Not Specified |
*Note: A specific quantum yield for this compound was not found in the available literature. The value presented is for the parent fluorophore, Cy5, in Phosphate-Buffered Saline (PBS) and serves as a close approximation.
Key Insights from the Comparison
The choice of a suitable far-red dye will ultimately depend on the specific application, required sensitivity, and the instrumentation available. For experiments demanding the highest brightness and signal-to-noise ratio, Atto 647N would be a prime candidate. Alexa Fluor 647 offers a robust and widely used alternative with a well-characterized quantum yield. The this compound provides a balance of performance and the benefits of pegylation, such as increased solubility and reduced non-specific binding.
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of the fluorescence quantum yield is a standard procedure in photochemistry and is crucial for characterizing new fluorescent probes. The most common method for determining the quantum yield of a fluorescent compound is the relative quantum yield measurement. This method involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.
Principle of Relative Quantum Yield Measurement
The relative quantum yield (Φ_s) of a sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Generalized Experimental Workflow
-
Selection of a Reference Standard: A suitable reference standard should have a well-documented and stable quantum yield and should absorb and emit in a similar spectral region as the sample under investigation. For far-red dyes, a common standard is Cresyl Violet.
-
Preparation of Solutions: A series of dilutions of both the sample and the reference standard are prepared in the same solvent to ensure that the absorbance at the excitation wavelength is in the linear range (typically below 0.1) to avoid inner filter effects.
-
Absorbance Measurements: The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. It is critical to use the same excitation wavelength and instrument settings for both the sample and the reference.
-
Data Analysis: The integrated fluorescence intensity for each spectrum is calculated. A plot of integrated fluorescence intensity versus absorbance is then generated for both the sample and the reference. The slopes of these plots are proportional to the quantum yield.
-
Calculation: The quantum yield of the sample is then calculated using the equation mentioned above, where the ratio of the integrated intensities (I_s / I_r) is replaced by the ratio of the slopes of the respective plots.
Visualization of the Fluorescence Process
To better understand the principles underlying fluorescence and quantum yield, the following diagram illustrates the key electronic transitions involved.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
References
A Comparative Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Cy5.5-PEG Linkers for In Vivo Imaging
In the rapidly advancing field of in vivo imaging, the choice of fluorescent probes is critical for achieving high-quality, reproducible data. This guide provides a detailed comparison of two commonly utilized near-infrared (NIR) fluorescent linkers: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Cy5.5-PEG. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific in vivo imaging applications.
Overview of Cy5 and Cy5.5 Fluorophores
Cyanine dyes, such as Cy5 and Cy5.5, are widely used in biomedical imaging due to their fluorescence emission in the near-infrared spectrum (650-900 nm). This spectral window is advantageous for in vivo applications as it minimizes autofluorescence from biological tissues and allows for deeper tissue penetration of light[1][2]. The selection between Cy5 and Cy5.5 often depends on the specific instrumentation available and the desired spectral properties for a given experiment.
The Role of PEG Linkers
Polyethylene glycol (PEG) linkers are incorporated into fluorescent probes to enhance their biocompatibility and pharmacokinetic properties. The hydrophilic nature of PEG increases the aqueous solubility of the labeled molecule and can reduce non-specific binding[3][4]. Furthermore, PEGylation is known to prolong the circulation half-life of molecules in the bloodstream by reducing renal clearance and uptake by the reticuloendothelial system[5][6]. The length and structure of the PEG linker can be tailored to optimize the biodistribution and targeting efficiency of the probe.
Comparative Analysis of Fluorophore Properties
The fundamental differences between the two linkers lie in the core cyanine dye. The following table summarizes the key properties of Cy5 and Cy5.5.
| Property | This compound | Cy5.5-PEG |
| Core Fluorophore | Cy5 | Cy5.5 |
| Excitation Maximum | ~649-650 nm[3] | ~675-680 nm[7] |
| Emission Maximum | ~667-691 nm[3] | ~694-701 nm[7] |
| Extinction Coefficient | ~107,000 cm⁻¹M⁻¹[3] | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | Variable, dependent on conjugation and environment | Generally higher than Cy5 |
| Brightness | Good | Excellent |
| Photostability | Good[8][9] | Generally considered to have good photostability |
| Solubility | Soluble in water, DMSO, DMF, DCM[3][10] | Enhanced water solubility due to PEGylation[7][11] |
Note: The exact spectral properties and quantum yield can vary depending on the solvent, conjugation partner, and the specific PEG linker used.
In Vivo Performance Considerations
-
Signal Intensity and Contrast: Cy5.5 generally exhibits higher brightness due to its larger extinction coefficient and typically higher quantum yield. This can translate to a better signal-to-noise ratio in vivo, which is crucial for detecting targets with low expression levels. Studies with Cy5.5-labeled probes have demonstrated high tumor-to-background contrast[12].
-
Biodistribution and Clearance: The biodistribution and clearance of the probe are largely influenced by the PEG linker and the conjugated biomolecule. PEGylation, in general, leads to longer circulation times[5][6]. The specific length and branching of the PEG chain (e.g., m-PEG4 and hydroxy-PEG2 in the Cy5 linker) will influence the pharmacokinetic profile. Studies on various Cy5 and Cy5.5-labeled nanoparticles and molecules show that accumulation in organs like the liver and spleen is common[13][14][15][16]. The choice of linker may be optimized to either enhance retention in a target tissue or facilitate faster clearance for reduced background signal.
-
Targeting Efficiency: The functional groups on the PEG linker are critical for conjugation to targeting moieties such as antibodies, peptides, or small molecules. The this compound linker contains a hydroxyl group that can be further derivatized[3][4]. Cy5.5-PEG linkers are commercially available with a variety of reactive groups (e.g., NHS ester, maleimide, thiol) for conjugation to different functional groups on biomolecules[11].
Experimental Protocols
The following is a generalized protocol for in vivo fluorescence imaging in a murine tumor model. This protocol should be optimized based on the specific probe, animal model, and imaging system.
Probe Preparation and Animal Model
-
Conjugation: Conjugate the this compound or Cy5.5-PEG linker to the targeting molecule of interest (e.g., antibody, peptide) using an appropriate bioconjugation method.
-
Purification: Purify the fluorescently labeled conjugate using size exclusion chromatography or dialysis to remove any unconjugated dye.
-
Animal Model: Utilize appropriate animal models, such as SPF BALB/c nude mice (6-8 weeks old, 18-20 grams), for tumor xenografts[17][18].
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., U87MG glioblastoma cells) and allow the tumors to grow to a suitable size for imaging.
In Vivo Imaging Procedure
-
Anesthesia: Anesthetize the mice using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital (e.g., 215 mg/kg)[17][18].
-
Probe Administration: Inject the fluorescent probe (e.g., 0.5 mg/kg) via the tail vein[17][18]. The vehicle for the probe should be a biocompatible buffer like PBS.
-
Image Acquisition: Place the anesthetized mouse in a prone position within a small animal in vivo imaging system[17][18].
-
Excitation/Emission Wavelengths:
-
For Cy5: Excitation ~640 nm, Emission ~680 nm long pass.
-
For Cy5.5: Excitation ~675 nm, Emission ~720 nm long pass.
-
-
Imaging Time Points: Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to analyze the pharmacokinetics and tumor accumulation of the probe[12][17][18].
-
-
Ex Vivo Analysis: After the final in vivo imaging session, euthanize the mice and dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of the fluorescent signal[14][15][17][18].
Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and other organs to quantify the fluorescence intensity at each time point.
-
Tumor-to-Background Ratio: Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by that of a background region (e.g., muscle tissue).
Visualizations
The following diagrams illustrate key concepts and workflows related to in vivo imaging with targeted fluorescent probes.
Caption: A typical experimental workflow for in vivo imaging.
Caption: Targeted probe mechanism in vivo.
Conclusion
Both this compound and Cy5.5-PEG linkers are valuable tools for in vivo imaging. The choice between them should be guided by the specific requirements of the study.
-
This compound is a suitable choice for researchers who have imaging systems optimized for the Cy5 spectral range and require a hydrophilic linker to improve the solubility and pharmacokinetics of their probe. The terminal hydroxyl group offers versatility for further chemical modifications.
-
Cy5.5-PEG is preferable when maximum brightness and signal-to-noise ratio are critical, especially for detecting low-abundance targets. Its emission further into the NIR spectrum can also offer an advantage in reducing tissue autofluorescence. A wide variety of pre-functionalized Cy5.5-PEG linkers are commercially available, simplifying the conjugation process.
Ultimately, empirical testing of the desired targeted probe in the specific in vivo model is recommended to determine the optimal imaging agent for achieving the desired experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]
- 5. Counterion-insulated near-infrared dyes in biodegradable polymer nanoparticles for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Other Cy5.5 PEGs [nanocs.net]
- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | Benchchem [benchchem.com]
- 11. Cy5.5-PEG-SH: Fluorescent PEG with Thiol for Labeling & Imaging [biochempeg.com]
- 12. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 Conjugates for Cross-Reactivity Assessment
In the fields of molecular biology, immunology, and drug development, the specificity of fluorescently labeled probes is paramount for generating accurate and reproducible data. The N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 conjugate is a popular choice for labeling antibodies and other biomolecules due to its favorable physicochemical properties. However, understanding its potential for non-specific binding and cross-reactivity is crucial for experimental success. This guide provides a comprehensive comparison of this PEGylated Cy5 conjugate with common alternatives, supported by detailed experimental protocols to assess cross-reactivity.
Understanding the Contestants: A Look at the Fluorescent Probes
This compound is a derivative of the cyanine dye Cy5, featuring a polyethylene glycol (PEG) linker. This hydrophilic PEG spacer is designed to enhance the solubility of the conjugate in aqueous buffers and to reduce steric hindrance, which can potentially minimize non-specific interactions.
Alternatives to PEGylated Cy5: A variety of fluorescent dyes in the same spectral range are available for antibody conjugation. These alternatives may differ in their chemical structure, linker technology (or lack thereof), photophysical properties, and potential for non-specific binding. Key alternatives include:
-
Standard Cy5: The original cyanine dye without the PEG linker.
-
Alexa Fluor 647: A sulfonated rhodamine dye known for its high brightness and photostability.
-
DyLight 650: A highly fluorescent and photostable dye.
-
ATTO 647N: A dye often favored for single-molecule applications due to its high photostability and brightness.
-
iFluor 647: A newer generation dye designed to be a direct competitor to Alexa Fluor 647 and Cy5 with reportedly enhanced fluorescence and photostability.
Quantitative Comparison of Fluorophore Properties
The choice of a fluorescent label can significantly impact the outcome of an experiment. Below is a summary of key photophysical properties for this compound and its alternatives.
| Feature | This compound | Standard Cy5 | Alexa Fluor 647 | DyLight 650 | ATTO 647N | iFluor 647 |
| Excitation Max (nm) | ~650 | ~650 | ~650 | ~652 | ~646 | ~651 |
| Emission Max (nm) | ~667 | ~670 | ~668 | ~670 | ~664 | ~666 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 | ~270,000 | ~250,000 | ~150,000 | ~180,000 |
| Quantum Yield | Variable | ~0.27 | ~0.33 | ~0.50 | ~0.65 | ~0.40 |
| Key Reported Advantages | Increased hydrophilicity, reduced steric hindrance | Well-established, widely used | High brightness, photostable | High brightness, photostable | Excellent for single-molecule detection, photostable | High fluorescence, photostable |
| Potential Disadvantages | Potential for anti-PEG antibody generation | Prone to photobleaching, can exhibit non-specific binding | Higher cost | Higher cost | Can be more expensive | Newer dye, less literature |
Experimental Protocols for Cross-Reactivity Assessment
To objectively compare the cross-reactivity of different fluorescent conjugates, standardized experimental protocols are essential. The following sections detail methodologies for assessing non-specific binding using ELISA and flow cytometry.
Cross-Reactivity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the non-specific binding of fluorescently labeled secondary antibodies to an irrelevant primary antibody.
dot
Caption: ELISA workflow for assessing secondary antibody cross-reactivity.
Methodology:
-
Antigen Coating: Coat a 96-well microplate with 100 µL/well of the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBS and incubate for 1 hour at 37°C.
-
Primary Antibody Incubation:
-
Positive Control Wells: Add the primary antibody specific to the coated antigen.
-
Negative Control (Cross-Reactivity) Wells: Add an irrelevant primary antibody from the same host species and of the same isotype.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation: Wash the plate as described in step 2. Add 100 µL/well of each fluorescently labeled secondary antibody conjugate (e.g., this compound, Alexa Fluor 647, etc.) at a standardized concentration to both positive and negative control wells. Incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the plate three times with PBST. Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the signal-to-noise ratio for each conjugate by dividing the mean fluorescence intensity of the positive control wells by the mean fluorescence intensity of the negative control (cross-reactivity) wells.
Flow Cytometry Analysis of Non-Specific Binding
This protocol assesses the non-specific binding of fluorescently labeled primary antibodies to a negative cell line.
dot
Caption: Flow cytometry workflow for assessing primary antibody non-specific binding.
Methodology:
-
Cell Preparation:
-
Prepare single-cell suspensions of both a target-positive and a target-negative cell line.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL.
-
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody for 15 minutes at 4°C to prevent non-specific binding to Fc receptors.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled primary antibody conjugates (e.g., anti-CDX-N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, anti-CDX-Alexa Fluor 647, etc.) at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for both the target-positive and target-negative cell lines for each conjugate.
-
Calculate the staining index for each conjugate: (MFI of positive cells - MFI of negative cells) / (2 x Standard Deviation of MFI of negative cells).
-
Interpreting the Results: A Comparative Framework
The data generated from these experiments can be summarized in the following tables to facilitate a direct comparison between the different fluorescent conjugates.
Table 1: ELISA Cross-Reactivity Data
| Conjugate | Mean Fluorescence (Positive Control) | Mean Fluorescence (Negative Control - Cross-Reactivity) | Signal-to-Noise Ratio |
| This compound | |||
| Standard Cy5 | |||
| Alexa Fluor 647 | |||
| DyLight 650 | |||
| ATTO 647N | |||
| iFluor 647 |
Table 2: Flow Cytometry Non-Specific Binding Data
| Conjugate | MFI (Target-Positive Cells) | MFI (Target-Negative Cells) | Staining Index |
| This compound | |||
| Standard Cy5 | |||
| Alexa Fluor 647 | |||
| DyLight 650 | |||
| ATTO 647N | |||
| iFluor 647 |
Conclusion
The selection of a fluorescent conjugate extends beyond just its brightness and photostability. Cross-reactivity and non-specific binding are critical parameters that can significantly influence the reliability of experimental results. While this compound offers the advantage of increased hydrophilicity, a direct comparison with alternatives like Alexa Fluor 647, DyLight 650, ATTO 647N, and iFluor 647 is essential for any given application. The experimental protocols and comparative frameworks provided in this guide offer a robust approach for researchers to make an informed decision based on empirical data, ensuring the selection of the most specific and sensitive reagent for their needs.
Spectroscopic comparison of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and Cy5-NHS ester
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine dyes, particularly Cy5 and its derivatives, are workhorses in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. This guide provides a detailed spectroscopic comparison of two popular Cy5 derivatives: the PEGylated N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and the conventional Cy5-NHS ester.
This comparison delves into their key spectroscopic properties, offering a quantitative analysis to aid in the selection of the optimal probe for specific research needs. We also provide detailed experimental protocols for the spectroscopic characterization of these dyes.
At a Glance: Key Spectroscopic Parameters
| Spectroscopic Property | This compound | Cy5-NHS Ester |
| Excitation Maximum (λex) | 649 - 650 nm[1][2] | ~646 - 649 nm |
| Emission Maximum (λem) | 667 - 691 nm[1][2] | ~662 - 671 nm |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative ("Cy5-Peg") was reported to have a quantum yield of 0.07. | ~0.2 |
| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG linker.[1][2] | Soluble in organic solvents like DMSO and DMF; water solubility can be limited. |
| Reactivity | The terminal hydroxyl group allows for further derivatization.[1][2] | The NHS ester group reacts with primary amines to form stable amide bonds. |
The Impact of PEGylation on Spectroscopic Properties
The primary structural difference between the two dyes is the presence of a polyethylene glycol (PEG) linker in this compound. This modification is primarily introduced to enhance the hydrophilicity and biocompatibility of the molecule. While this often leads to improved performance in biological applications by reducing non-specific binding and aggregation, it can also influence the spectroscopic properties.
Based on the available data and general knowledge of dye chemistry, the following trends can be observed:
-
Molar Extinction Coefficient: The data suggests that the PEGylated Cy5 has a significantly lower molar extinction coefficient compared to the Cy5-NHS ester. This would imply a lower efficiency in absorbing light at its excitation maximum.
-
Quantum Yield: While no direct value is available for this compound, a study on a similar PEGylated Cy5 derivative reported a quantum yield of 0.07, which is lower than the ~0.2 reported for the non-PEGylated Cy5-NHS ester. A lower quantum yield indicates that a smaller fraction of the absorbed photons are emitted as fluorescence.
-
Solubility and Aggregation: The PEG linker significantly increases the water solubility of the Cy5 dye. This can be a major advantage in biological buffers, as it can prevent the formation of non-fluorescent aggregates, which is a common issue with cyanine dyes.
Caption: Logical diagram illustrating the influence of structural components on the spectroscopic and chemical properties of the two Cy5 derivatives.
Experimental Protocols
To facilitate a direct and objective comparison in a laboratory setting, we provide detailed protocols for the determination of key spectroscopic parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., DMSO for Cy5-NHS ester, water or PBS for the PEGylated Cy5)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the appropriate solvent to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax).
-
Plot a standard curve: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
1 cm path length quartz cuvettes
-
Spectrophotometer
-
Standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized Cy5 standard)
-
Solvent
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence emission: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the gradient of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (if the solvents are the same, this term cancels out).
Comparative Photostability Measurement
Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light.
Materials:
-
Fluorometer or a fluorescence microscope with a stable light source and a detector
-
Cuvettes or microscope slides
-
Solutions of the two dyes with matched absorbance at the excitation wavelength
Procedure:
-
Prepare samples: Prepare solutions of this compound and Cy5-NHS ester with identical absorbance at their respective excitation maxima in the same solvent.
-
Continuous illumination: Continuously illuminate the samples with a light source of constant intensity.
-
Monitor fluorescence decay: Record the fluorescence intensity at regular time intervals over a set period.
-
Normalize the data: Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the photobleaching curve: Plot the normalized fluorescence intensity as a function of illumination time. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.
Caption: Generalized experimental workflow for the comprehensive spectroscopic characterization and comparison of fluorescent dyes.
Conclusion
The choice between this compound and Cy5-NHS ester will ultimately depend on the specific requirements of the application.
-
For applications requiring high brightness and where solubility in organic solvents is not a concern, Cy5-NHS ester may be the preferred choice due to its significantly higher molar extinction coefficient and likely higher quantum yield.
-
For biological applications in aqueous environments, particularly those sensitive to non-specific binding and aggregation, the enhanced water solubility and biocompatibility of this compound may outweigh its potentially lower brightness. The terminal hydroxyl group also offers versatility for further conjugation to other molecules.
It is strongly recommended that researchers perform their own side-by-side spectroscopic characterization of these dyes under their specific experimental conditions to make the most informed decision for their research. The protocols provided in this guide offer a framework for such a comparison.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Core Disposal Principles
The primary goal for the disposal of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel. This involves proper segregation, labeling, and treatment of waste. Do not discharge this product into drains or sewers.[1][2] All disposal activities must comply with local, state, and federal regulations.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key chemical and safety data for compounds related to this compound.
| Property | Value/Information | Source |
| Chemical Name | This compound | BroadPharm[3] |
| CAS Number | 2107273-12-9 | BroadPharm[3] |
| Molecular Formula | C40H57ClN2O7 | BroadPharm[3] |
| Molecular Weight | 713.4 g/mol | BroadPharm[3] |
| Hazard Statements (Related Compound) | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | DC Chemicals[1] |
| Precautionary Statements (Related Compound) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | DC Chemicals[1] |
| Storage | -20°C | BroadPharm[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure is to rinse the items with a suitable solvent (such as ethanol or isopropanol, if compatible with the material) to remove the fluorescent dye. Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Disposal of Waste Containers:
-
Once the waste containers are full, ensure they are securely sealed and properly labeled with the chemical name and associated hazards.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[5] All waste must be disposed of in accordance with national and local regulations.
5. Spill Management:
-
In the event of a spill, prevent the material from entering drains or waterways.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as chemical waste.[4]
-
Ensure adequate ventilation in the spill area.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
Essential Safety and Handling Guide for N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on safety data for similar chemical compounds and general laboratory best practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. A safety data sheet for a structurally similar compound indicates that this substance may be harmful if swallowed and is very toxic to aquatic life.[1]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient.[1][2][3] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact.[1][2] It is recommended to use double gloves for added protection.[2] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in a powdered form requires a suitable respirator or working in a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks and ensure the integrity of experimental results.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Planning :
-
Before handling, ensure you have read the specific Safety Data Sheet (SDS) for the product you are using.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.[1]
-
Prepare all necessary materials and equipment in advance to minimize movement and potential for spills.
-
-
Donning PPE :
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Wear safety goggles with side-shields.
-
Put on the first pair of nitrile gloves, followed by a second pair.
-
-
Compound Handling :
-
Perform all manipulations of the powdered compound, such as weighing and dissolving, within a chemical fume hood to avoid inhalation of dust.[1]
-
The compound is typically stored at -20°C.[5] Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound with care to avoid creating dust.
-
If the compound comes into contact with your skin, wash the affected area thoroughly with soap and water.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Post-Handling :
-
After handling, decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination, given the compound's toxicity to aquatic life.[1]
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
-
Liquid Waste :
-
Solid Waste :
-
Unused or expired powdered compound must be disposed of as hazardous chemical waste.
-
The designated hazardous waste container should be clearly labeled with the contents and kept sealed when not in use.[6]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety department for appropriate disposal, which may include incineration.[7]
-
Workflow Visualization
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. reddit.com [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
